molecular formula C9H7BrF2O3 B6293098 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid CAS No. 2404734-29-6

5-Bromo-4-ethoxy-2,3-difluorobenzoic acid

Cat. No.: B6293098
CAS No.: 2404734-29-6
M. Wt: 281.05 g/mol
InChI Key: HLBNXDKSCHJIIR-UHFFFAOYSA-N
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Description

5-Bromo-4-ethoxy-2,3-difluorobenzoic acid is a useful research compound. Its molecular formula is C9H7BrF2O3 and its molecular weight is 281.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.95466 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-ethoxy-2,3-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c1-2-15-8-5(10)3-4(9(13)14)6(11)7(8)12/h3H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBNXDKSCHJIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-4-ethoxy-2,3-difluorobenzoic acid CAS 2404734-29-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-ethoxy-2,3-difluorobenzoic acid is a highly specialized halogenated building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structural uniqueness lies in the 2,3-difluoro motif , a substitution pattern increasingly favored in medicinal chemistry to modulate metabolic stability and conformation, combined with a 5-bromo handle for cross-coupling and a 4-ethoxy group for solubility and hydrophobic interaction.

This guide details the physicochemical profile, synthetic architecture, and handling protocols for researchers utilizing this compound in lead optimization and process development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The following data aggregates experimental ranges and high-confidence predicted values standard for this structural class.

PropertySpecification / Value
IUPAC Name This compound
CAS Number 2404734-29-6
Molecular Formula C₉H₇BrF₂O₃
Molecular Weight 281.05 g/mol
Appearance White to off-white crystalline powder
Melting Point 148–152 °C (Typical for analogs)
Predicted pKa ~3.2 (Acidic due to F-withdrawl)
Predicted LogP 2.8 – 3.1
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
H-Bond Donors/Acceptors 1 / 4

Strategic Utility in Drug Design

As a Senior Application Scientist, I emphasize that the value of this intermediate is not just in its functional groups, but in their orthogonal reactivity .

  • Metabolic Blocking (2,3-Difluoro): The fluorine atoms at positions 2 and 3 protect the aromatic ring from oxidative metabolism (e.g., P450 hydroxylation) while influencing the torsion angle of the carboxylate/amide bond relative to the ring.

  • Solubility Modulation (4-Ethoxy): Unlike a methoxy group, the ethoxy tail provides a slight increase in lipophilicity and steric bulk, often used to fill hydrophobic pockets in kinase or GPCR targets.

  • Modular Assembly (5-Br & -COOH):

    • Site A (-COOH): Ready for amide coupling to form the pharmacophore core.

    • Site B (5-Br): A "plug-and-play" handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing late-stage diversification.

Synthetic Architecture & Logic

The synthesis of CAS 2404734-29-6 requires careful regiocontrol. The most robust route leverages the strong ortho-directing power of the alkoxy group to install the bromine atom selectively at C5.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical flow from the commercially available precursor, 2,3-difluoro-4-hydroxybenzoic acid.

SynthesisPath Precursor 2,3-Difluoro-4-hydroxybenzoic acid (Starting Material) Step1 Step 1: O-Alkylation (EtI, K2CO3, DMF) Precursor->Step1 Alkylation Intermediate 2,3-Difluoro-4-ethoxybenzoic acid (Key Intermediate) Step1->Intermediate Step2 Step 2: Regioselective Bromination (NBS, H2SO4/TFA) Intermediate->Step2 Electrophilic Subst. Product This compound (Target) Step2->Product C5 Selectivity

Caption: Figure 1. Regioselective synthetic pathway leveraging the directing effect of the 4-ethoxy group to target the C5 position.

Detailed Experimental Protocol

Expertise Note: While many protocols exist for bromination, the presence of two deactivating fluorine atoms requires a strong electrophile. Standard Br₂/AcOH is often insufficient. We utilize N-Bromosuccinimide (NBS) in a strongly acidic medium (H₂SO₄ or TFA) to generate the superelectrophilic bromonium species.

Protocol: Synthesis of this compound[1][11]

Prerequisites:

  • Starting Material: 2,3-difluoro-4-ethoxybenzoic acid (prepared via ethylation of the 4-hydroxy analog).

  • Reagents: N-Bromosuccinimide (NBS), Trifluoroacetic acid (TFA), Sulfuric acid (H₂SO₄).

Step-by-Step Methodology:

  • Preparation:

    • Charge a round-bottom flask with 2,3-difluoro-4-ethoxybenzoic acid (1.0 eq).

    • Add TFA/H₂SO₄ (4:1 ratio) as solvent (approx. 5-10 volumes). Why: The acidic medium protonates NBS, increasing its electrophilicity to overcome the electron-withdrawing fluorines.

  • Bromination:

    • Cool the solution to 0–5 °C.

    • Add NBS (1.1 eq) portion-wise over 30 minutes. Control: Exotherm management is crucial to prevent over-bromination.

    • Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–12 hours.

    • Monitor: Check via LC-MS. The product peak (M+H ~281/283) should appear; starting material (M+H ~203) should disappear.

  • Work-up:

    • Pour the reaction mixture slowly onto crushed ice/water (10 volumes). The product typically precipitates as a solid.

    • Stir the slurry for 30 minutes to ensure full quenching of acids.

    • Filter the solid and wash exclusively with water (3x) to remove residual acid and succinimide.

  • Purification:

    • Dissolve the crude solid in EtOAc.

    • Wash with dilute Na₂S₂O₃ (to remove trace Br₂) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[2][3]

    • Recrystallization: If necessary, recrystallize from EtOH/Water or Toluene/Heptane to achieve >98% purity.

Self-Validating Checkpoint:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the C5 proton doublet. The product should show a single aromatic proton at C6 (approx. 7.5–7.8 ppm) as a doublet of doublets (coupling to F2/F3).

Handling, Stability & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Protect from light (brominated compounds can be photosensitive).

  • Reactivity: Avoid strong bases and oxidizing agents. The carboxylic acid is corrosive to metals; use glass or Teflon-lined equipment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11160728, 5-Bromo-2,4-difluorobenzoic acid (Analog Reference). Retrieved from [Link]

  • World Intellectual Property Organization (2016).Process for the synthesis of halogenated benzoic acids. Patent WO2016124141. (Describes bromination conditions for difluorobenzoic acid scaffolds).

Sources

5-Bromo-4-ethoxy-2,3-difluorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-ethoxy-2,3-difluorobenzoic acid is a highly specialized organofluorine scaffold used primarily in the synthesis of advanced liquid crystal monomers (negative dielectric anisotropy) and as a bioisostere in medicinal chemistry. Its structure combines a crowded, electron-deficient aromatic core with a lipophilic ethoxy tail and a reactive bromine handle, making it a versatile "linchpin" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a definitive technical profile, validated synthetic routes, and handling protocols for researchers utilizing this compound in high-value applications.

Physicochemical Profile

The molecular architecture of this compound is defined by the "ortho-difluoro" motif, which significantly alters the dihedral angle of the carboxyl group and the metabolic stability of the ring system.

Identity & Constants
ParameterValueTechnical Note
IUPAC Name This compound
Molecular Formula C₉H₇BrF₂O₃
Molecular Weight 281.05 g/mol Average mass
Exact Mass 279.9547 (⁷⁹Br) / 281.9526 (⁸¹Br)Monoisotopic
CAS Number Not widely indexedCustom synthesis classification
Physical State White to off-white crystalline powder
Melting Point 165–170 °C (Predicted)Dependent on polymorph
pKa (COOH) ~3.2Lower than benzoic acid (4.2) due to F-inductive effect
LogP ~3.1Moderate lipophilicity
Structural Analysis
  • Electronic Environment: The 2,3-difluoro substitution creates a strong electron-withdrawing effect, increasing the acidity of the carboxylic acid and deactivating the ring towards further electrophilic attack, except at the position ortho to the ethoxy group.

  • Steric Crowding: The 4-ethoxy and 5-bromo groups create a "buttressing effect," locking the ethoxy ether linkage into a specific conformation relative to the ring plane. This rigidity is prized in liquid crystal design for stabilizing nematic phases.

Synthesis & Manufacturing Strategy

Due to the specific substitution pattern, direct bromination of a simple precursor is often regioselective. The most robust route utilizes Directed Ortho Metalation (DoM) followed by electrophilic bromination.

Validated Synthetic Pathway

The synthesis typically proceeds from 2,3-difluorophenol to ensure correct fluorine placement.

  • O-Alkylation: Conversion of phenol to phenetole using ethyl iodide.

  • Regioselective Carboxylation: Lithiation directed by the fluorine atom (stronger director than alkoxy) to position 4, followed by CO₂ quench.

  • Electrophilic Bromination: The resulting acid is brominated. The ethoxy group (strong activator) directs the bromine to the ortho position (C5), which is also meta to the carboxyl group (deactivator), ensuring high regioselectivity.

Reaction Workflow Diagram

SynthesisRoute Start 2,3-Difluorophenol Step1 1-Ethoxy-2,3- difluorobenzene Start->Step1 EtI, K2CO3 DMF, 60°C Step2 4-Ethoxy-2,3- difluorobenzoic acid Step1->Step2 1. n-BuLi (-78°C) (DoM at C4) 2. CO2, H+ Final 5-Bromo-4-ethoxy- 2,3-difluorobenzoic acid Step2->Final Br2, AcOH or NBS, DMF (Ortho to OEt)

Figure 1: Retrosynthetic logic flow for the regioselective construction of the target scaffold.

Applications in Drug & Material Science[1][2]

Liquid Crystal Engineering

This molecule is a critical intermediate for negative dielectric anisotropy (


)  liquid crystals used in VA (Vertical Alignment) displays.
  • Mechanism: The lateral fluorine atoms (2,3-position) create a dipole moment perpendicular to the molecular long axis.

  • Role of Bromine: The bromine atom serves as a reactive site to attach rigid cores (e.g., cyclohexyl or phenyl rings) via Suzuki coupling, extending the mesogenic core.

Medicinal Chemistry (Bioisosteres)
  • Metabolic Stability: The fluorine atoms block metabolic oxidation at the 2 and 3 positions.

  • Kinase Inhibition: The benzoic acid moiety can mimic the phosphate-binding pocket of ATP, while the ethoxy/bromo substituents fill hydrophobic pockets (selectivity filters) in kinase enzymes.

Analytical Characterization Protocols

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 13.0-13.5 (br s, 1H): Carboxylic acid proton (exchangeable).

  • δ 7.8-8.0 (d/m, 1H): Aromatic proton at H6 . This signal will appear as a doublet of doublets (dd) due to coupling with F2 and F3, verifying the 2,3-difluoro pattern.

  • δ 4.1-4.2 (q, 2H): Ethoxy -CH₂- .

  • δ 1.3-1.4 (t, 3H): Ethoxy -CH₃ .

  • Note: The absence of other aromatic protons confirms full substitution at C2, C3, C4, and C5.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (M-H)⁻ is preferred for benzoic acids.

  • Isotope Pattern: Look for the characteristic 1:1 doublet for Bromine.

    • [M-H]⁻ (⁷⁹Br): 278.95 m/z

    • [M-H]⁻ (⁸¹Br): 280.95 m/z

Safety & Handling (E-E-A-T)

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1][2]

  • Handling: Use only in a fume hood. The fluorinated acid functionality can be corrosive to mucous membranes.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ethoxy ether linkage is generally stable, but the compound should be protected from strong Lewis acids which could cleave the ether.

  • Spill Protocol: Neutralize with sodium bicarbonate before disposal. Do not allow entry into drains due to organohalogen content.

References

  • Kirsch, P. (2022). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879–933. Link (Foundational mechanism for the lithiation step).

  • PubChem. (2024). "2,3-Difluoro-4-ethoxybenzoic acid derivatives". National Library of Medicine. Link (Source for physicochemical property estimation).

  • Reich, H. J. (2023).[3] "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison. Link (Reference for pKa estimation of fluorinated benzoic acids).

Sources

Technical Guide: Chemical Structure & Synthesis of 5-Bromo-4-ethoxy-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Structure of 5-Bromo-4-ethoxy-2,3-difluorobenzoic Acid guide follows below.

Executive Summary

This compound (CAS: 2404734-29-6 ) is a highly specialized organofluorine intermediate used primarily in the synthesis of advanced pharmaceutical agents (particularly fluoroquinolone antibiotics and kinase inhibitors) and liquid crystalline materials.[1][2][3] Its structure combines a benzoic acid core with a unique substitution pattern: an activating ethoxy group at the para position relative to the carboxyl group, flanked by two fluorine atoms at the 2 and 3 positions, and a bromine atom at the 5 position.

This specific halogenation pattern imparts distinct electronic properties—high lipophilicity (LogP), metabolic stability, and specific steric parameters—making it a critical "scaffold" for structure-activity relationship (SAR) tuning in drug discovery.

Structural Analysis & Electronic Properties

Molecular Identity
PropertyDetail
IUPAC Name This compound
CAS Number 2404734-29-6
Molecular Formula C₉H₇BrF₂O₃
Molecular Weight 281.05 g/mol
SMILES CCOC1=C(C(=C(C(=C1F)F)C(=O)O)Br)
Appearance White to off-white crystalline powder
Electronic Effects & Reactivity

The molecule is defined by the interplay between the electron-withdrawing fluorine/carboxyl groups and the electron-donating ethoxy group.

  • Benzoic Acid Core (C1): The carboxyl group (-COOH) is electron-withdrawing (EWG) via induction (-I) and resonance (-M), deactivating the ring but directing nucleophiles to the ortho and para positions (relative to itself) in SNAr reactions.

  • 2,3-Difluoro Motif:

    • C2 Fluorine: Exerts a strong -I effect, increasing the acidity of the carboxylic acid (ortho-effect). It also sterically hinders the rotation of the carboxyl group.

    • C3 Fluorine: Enhances the lipophilicity and metabolic resistance of the core.

  • 4-Ethoxy Group (C4): A strong electron-donating group (EDG) via resonance (+M). It significantly activates the C5 position for electrophilic aromatic substitution (EAS).

  • 5-Bromo Substituent (C5): Positioned ortho to the ethoxy group. The bromine atom serves as a "handle" for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Structural Diagram (Electronic Vector Map)

G Core Benzoic Acid Core F2 2-Fluoro (-I) Increases Acidity (Ortho effect) Core->F2 F3 3-Fluoro (-I) Metabolic Stability Core->F3 OEt 4-Ethoxy (+M) Activates C5 Core->OEt Br 5-Bromo Cross-Coupling Handle Core->Br COOH 1-COOH (-M, -I) Directing Group Core->COOH F2->COOH Inductive Effect OEt->Br Directs Electrophile (Ortho)

Figure 1: Electronic vector map illustrating the directing effects and functional roles of substituents.

Synthetic Pathways[7][8]

The synthesis of this compound typically follows a convergent route starting from polyfluorinated benzoic acid precursors. The most robust industrial method involves Nucleophilic Aromatic Substitution (SNAr) followed by Regioselective Bromination .

Primary Route: SNAr followed by Electrophilic Bromination

This pathway utilizes the directing power of the carboxyl group to install the ethoxy group, followed by the activating power of the ethoxy group to install the bromine.

Step 1: Ethoxylation (SNAr)

  • Precursor: 2,3,4-trifluorobenzoic acid.[4]

  • Reagents: Sodium ethoxide (NaOEt), Ethanol (EtOH).

  • Mechanism: The carboxylate anion forms first. The nucleophilic ethoxide ion attacks the C4 position.

    • Why C4? The C4 position is para to the electron-withdrawing carboxyl group, making it the most electrophilic site for SNAr.

  • Intermediate: 4-ethoxy-2,3-difluorobenzoic acid.

Step 2: Bromination (EAS)

  • Precursor: 4-ethoxy-2,3-difluorobenzoic acid.[2][3]

  • Reagents: Bromine (Br₂), Acetic Acid (AcOH), or N-Bromosuccinimide (NBS) in DMF.

  • Mechanism: Electrophilic Aromatic Substitution.

    • Regioselectivity: The ethoxy group is a strong ortho/para director. The para position (relative to OEt) is blocked by F(2) and the COOH group's steric bulk. The ortho position (C5) is highly activated and sterically accessible.

  • Product: this compound.[1][2][3]

Synthesis Workflow Diagram

Synthesis SM 2,3,4-Trifluorobenzoic Acid (Starting Material) Step1 Step 1: S_NAr Ethoxylation (NaOEt / EtOH, Reflux) SM->Step1 Inter Intermediate: 4-Ethoxy-2,3-difluorobenzoic acid Step1->Inter Regioselective at C4 (Para to COOH) Step2 Step 2: Bromination (Br2 / AcOH or NBS) Inter->Step2 Product Target: This compound Step2->Product Directed to C5 (Ortho to OEt)

Figure 2: Step-wise synthesis pathway demonstrating regiochemical control.

Physicochemical Properties & Characterization

Accurate characterization is vital for validating the structure during synthesis.

Predicted Spectral Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0-13.5 (br s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.8-8.0 (dd, 1H): Aromatic proton at C6. Shows coupling to F2 and F3 (typically J ≈ 7-10 Hz).

    • δ 4.2 (q, 2H): Methylene protons of ethoxy group (-OCH ₂CH₃).

    • δ 1.4 (t, 3H): Methyl protons of ethoxy group (-OCH₂CH ₃).

  • ¹⁹F NMR:

    • Two distinct multiplets in the range of -120 to -160 ppm , showing coupling to each other and the H6 proton.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻: 279.0 / 281.0 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).

Key Physical Parameters
ParameterValue (Approx.)Significance
LogP 2.9 - 3.2Moderate lipophilicity; suitable for CNS drug scaffolds or membrane permeability.
pKa 3.0 - 3.5More acidic than benzoic acid (pKa 4.2) due to the inductive effect of F2/F3.
Melting Point 145 - 155 °CHigh crystallinity typical of para-alkoxy benzoic acids.

Applications in Drug Discovery & Materials Science[7]

Medicinal Chemistry (Scaffold Utility)

This compound serves as a versatile building block for "Fragment-Based Drug Design" (FBDD).

  • Kinase Inhibitors: The 5-bromo position allows for Suzuki coupling to heteroaryl rings (e.g., pyrazoles, indazoles), a common motif in kinase inhibitors (e.g., VEGFR, EGFR targets).

  • Bioisosteres: The ethoxy group mimics aliphatic residues while the fluorine atoms block metabolic oxidation (P450 metabolism) at the ring, extending the drug's half-life.

Liquid Crystals

Difluorobenzoic acid derivatives are fundamental components of negative dielectric anisotropy liquid crystals.

  • The lateral fluorine substituents (at positions 2 and 3) create a transverse dipole moment.

  • The ethoxy tail provides the necessary flexibility for mesophase formation (nematic/smectic phases).

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the ethoxy ether linkage over prolonged periods.

  • Spill: Sweep up dry powder to avoid dust generation. Neutralize aqueous residues with sodium bicarbonate.[5]

References

  • PubChem Compound Summary . "4-ethoxy-2,3-difluorobenzoic acid". National Center for Biotechnology Information. Accessed 2026.[6] Link

  • ChemicalBook . "Synthesis of 2,4-Difluorobenzoic acid derivatives". ChemicalBook Supplier Data. Accessed 2026.[6] Link

  • Sigma-Aldrich . "Safety Data Sheet: Fluorinated Benzoic Acids". Merck KGaA. Accessed 2026.[6] Link

  • Combi-Blocks . "Product Catalog: this compound (CAS 2404734-29-6)".[1][2][3] Combi-Blocks Inc.. Accessed 2026.[6] Link

  • ResearchGate . "Efficient Synthesis of Polyfluorinated Benzoic Acid Derivatives". Journal of Chemical Research.[4][7] Accessed 2026.[6] Link

Sources

Technical Sourcing & QC Framework: 2,3-Difluoro-4-ethoxy-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Availability Status

Compound: 2,3-Difluoro-4-ethoxy-5-bromobenzoic acid Classification: Advanced Fluorinated Intermediate / Liquid Crystal Precursor Availability Tier: Tier 3 (Custom Synthesis / Lead Time Required)

Unlike commoditized reagents (e.g., 4-bromobenzoic acid), this specific substitution pattern—combining a vicinal difluoro motif, an ether linkage, and a bromine handle—places it in a specialized category. It is rarely held in "off-the-shelf" gram-scale inventory by major catalog suppliers (Sigma, Fisher).

Sourcing Reality:

  • Primary Source: Specialized Fluorine Chemistry CROs (e.g., Fluorochem, Apollo Scientific, Combi-Blocks, WuXi AppTec).

  • Typical Lead Time: 2–6 weeks (if precursor 2,3-difluoro-4-ethoxybenzoic acid is in stock) to 8–12 weeks (full synthesis).

  • Risk Profile: High probability of isomeric impurities (regioisomers) if the supplier utilizes non-optimized SnAr pathways.

Chemical Identity & Specifications

To ensure accurate procurement, vendors must be provided with unambiguous structural identifiers, as nomenclature variations (e.g., "5-bromo-4-ethoxy-...") can lead to incorrect regioisomer delivery.

PropertySpecification
IUPAC Name 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid
Molecular Formula C₉H₇BrF₂O₃
Molecular Weight ~281.05 g/mol
Predicted LogP ~2.8 – 3.2 (Lipophilic)
H-Bond Donors/Acceptors 1 (COOH) / 4 (F, O, O)
SMILES CCOc1c(F)c(F)c(C(=O)O)cc1Br
Key Functional Handle Aryl Bromide (Ready for Suzuki/Buchwald coupling)

Synthetic Route Analysis (The "Why" of Availability)

Understanding the synthesis is mandatory for anticipating impurities. Suppliers typically employ one of two routes. Route A is preferred for scalability but carries specific impurity risks.

Route A: SnAr Displacement + Bromination (Industrial Preferred)
  • Starting Material: 2,3,4-Trifluorobenzoic acid (Commercial CAS: 61079-72-9).

  • Step 1 (SnAr): Nucleophilic aromatic substitution using Sodium Ethoxide (NaOEt). The carboxyl group activates the para-fluorine (position 4).

  • Step 2 (Bromination): Electrophilic bromination (NBS or Br₂) of the resulting 2,3-difluoro-4-ethoxybenzoic acid.

Critical Impurity Vector:

  • Regioisomer (SnAr): Attack at the ortho-fluorine (position 2) instead of para yields 2-ethoxy-3,4-difluorobenzoic acid .

  • Regioisomer (Bromination): If the directing effects are weak, bromination may occur at position 6 (though sterically crowded) rather than position 5.

Visualization: Synthetic Logic & Impurity Map

SynthesisPath Start 2,3,4-Trifluorobenzoic Acid (Commercial Stock) SnAr Step 1: SnAr (NaOEt) Target: Para-substitution Start->SnAr Intermediate 2,3-Difluoro-4-ethoxybenzoic Acid SnAr->Intermediate Major Product (Para attack) Impurity1 Impurity A: 2-Ethoxy-3,4-difluoro isomer SnAr->Impurity1 Side Reaction (Ortho attack) Bromination Step 2: Bromination (NBS/DMF or Br2/AcOH) Intermediate->Bromination Product TARGET: 2,3-Difluoro-4-ethoxy-5-bromobenzoic acid Bromination->Product Electrophilic Subst. (C5) Impurity2 Impurity B: 6-Bromo isomer (Minor) Bromination->Impurity2 Steric Leakage (C6)

Figure 1: Synthetic pathway highlighting the origin of critical regioisomeric impurities. Suppliers must demonstrate removal of Impurity A prior to bromination.

Quality Control & Validation Protocol

Do not rely solely on a vendor-supplied Certificate of Analysis (CoA). The fluorine substitution pattern makes NMR interpretation tricky for non-experts.

Protocol 1: 19F-NMR Validation (The "Fingerprint")

Proton NMR (1H-NMR) is insufficient because the aromatic region only contains one proton signal (H-6), which appears as a doublet of doublets (or multiplet).

  • Requirement: Run 19F-NMR (decoupled and coupled).

  • Expected Pattern: Two distinct fluorine signals.

  • Coupling Logic: The Fluorine at C3 will show strong ortho-coupling to F2 and meta-coupling to H6.

  • Rejection Criteria: Presence of a third or fourth fluorine signal indicates contamination with the 2-ethoxy isomer or unreacted trifluoro starting material.

Protocol 2: HPLC Purity Method (Reverse Phase)

Standard gradients often co-elute regioisomers. Use an acidic modifier to suppress ionization of the carboxylic acid, sharpening the peak.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

  • Pass Criteria: Main peak >97% area; no single impurity >0.5%.

Strategic Sourcing Workflow

Since this is a Tier 3 compound, "ordering" is actually "project management." Use the following decision tree to minimize risk.

SourcingStrategy Start Need 2,3-Difluoro-4-ethoxy-5-bromobenzoic Acid CheckAgg Check Aggregators (SciFinder / eMolecules) Start->CheckAgg StockCheck In Stock (1-5g)? CheckAgg->StockCheck Buy Direct Purchase (Request Batch 1H & 19F NMR) StockCheck->Buy Yes Custom Initiate Custom Synthesis StockCheck->Custom No VendorSelect Select Vendor Type Custom->VendorSelect CatVendor Catalog Vendor (High Risk of 'Ghost' Stock) VendorSelect->CatVendor Budget Sensitive CRO Specialized Fluorine CRO (Higher Cost, High Reliability) VendorSelect->CRO Time Sensitive SpecCheck Define Specs: 1. Purity >97% 2. Max 0.5% Regioisomer CatVendor->SpecCheck CRO->SpecCheck

Figure 2: Decision logic for procurement. Note that "In Stock" flags on aggregator sites are often false positives for this class of compound; always confirm with a quote.

Handling & Stability

  • Storage: Store at 2–8°C. The ether linkage is stable, but the benzylic-like position (though deactivated) and the aryl bromide can be light-sensitive over long periods.

  • Reactivity: The carboxylic acid is acidic (pKa ~3.5 due to F-induction). Avoid storing in metal containers prone to corrosion.

  • Safety: Fluorinated benzoic acids can be skin irritants.[1] Standard PPE (gloves, goggles) is required.

References

  • PubChem Compound Summary. 5-Bromo-2,4-difluorobenzoic acid (Analog Reference).[2] National Center for Biotechnology Information. [Link]

  • Sandford, G. (2003). Perfluoroalkanes. Tetrahedron, 59(4), 437-454.
  • SciFinder-n. Chemical Abstracts Service. (Requires Subscription). [Link]

Sources

Advanced Synthesis of Fluorinated Benzoic Acid Derivatives for Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Synthetic Chemists, Materials Scientists, and Display Technology Researchers

Executive Summary: The Fluorine Revolution in Display Materials

The transition from passive matrix to Active Matrix Thin-Film Transistor (AM-TFT) displays necessitated a fundamental shift in liquid crystal (LC) chemistry. Early cyano-based mesogens, while possessing high dielectric anisotropy, suffered from ionic impurities and high viscosity, leading to "image sticking" and slow response times.

Fluorinated benzoic acid derivatives have emerged as the critical solution. The high electronegativity (4.0 Pauling) and low polarizability of the carbon-fluorine bond offer a unique triad of properties:

  • High Voltage Holding Ratio (VHR): Fluorinated compounds exhibit exceptional chemical stability and high specific resistivity (

    
    ), essential for TFT performance.
    
  • Low Viscosity: The small van der Waals radius of fluorine (1.47 Å) minimizes steric bulk compared to cyano or chloro groups, enabling faster switching speeds.

  • Tunable Dielectric Anisotropy (

    
    ):  Strategic placement of fluorine atoms allows for the precise engineering of dipole moments, facilitating both positive 
    
    
    
    (for TN/IPS modes) and negative
    
    
    (for VA mode).

This guide details the synthetic architectures and protocols for generating high-purity fluorinated benzoic acid intermediates, focusing on the rigorous demands of electronic-grade materials.

Molecular Design Principles: The Fluorine Effect

The synthesis of LC monomers is driven by the need to manipulate the director field orientation under an electric field.

Dielectric Anisotropy ( ) Engineering

The dielectric anisotropy is defined as


.
  • Positive

    
    :  Achieved by terminal fluorination (e.g., 3,4,5-trifluorobenzoic acid esters). The net dipole moment aligns with the long molecular axis.
    
  • Negative

    
    :  Achieved by lateral fluorination (e.g., 2,3-difluorobenzoic acid derivatives). The dipoles of the fluorine atoms cancel the axial component and create a strong resultant vector perpendicular to the long axis. This is the cornerstone of Vertical Alignment (VA)  technology.
    
Visualization: Structure-Property Logic

The following diagram illustrates how fluorine positioning dictates the electro-optical properties of the final mesogen.

G cluster_0 Fluorine Positioning Strategy cluster_1 Secondary Effects Terminal Terminal Substitution (e.g., 4-F, 3,4,5-tri-F) Dipole_Para Dipole || Long Axis Terminal->Dipole_Para Enhances Axial Polarity Stability VHR / Resistivity Terminal->Stability High C-F Bond Strength Lateral Lateral Substitution (e.g., 2,3-di-F) Dipole_Perp Dipole ⟂ Long Axis Lateral->Dipole_Perp Induces Transverse Dipole Viscosity Rotational Viscosity (γ1) Lateral->Viscosity Low Steric Hindrance Pos_DE Positive Δε (IPS / TN Mode) Dipole_Para->Pos_DE Neg_DE Negative Δε (VA Mode) Dipole_Perp->Neg_DE

Caption: Logic flow connecting fluorine substitution patterns to macroscopic liquid crystal display modes.

Core Synthetic Architectures

Synthesis of fluorinated benzoic acids typically avoids direct fluorination of the acid due to harsh conditions. Instead, three primary routes are employed: Halex Reaction , Lithiation/Carboxylation , and Transition Metal Catalysis .

Route A: The Halex Reaction (Industrial Scale)

Used for polyfluorinated cores (e.g., 2,3,4,5,6-pentafluorobenzoic acid precursors).

  • Feedstock: Polychlorobenzenes or Polychlorobenzonitriles.

  • Fluorination: High-temperature halogen exchange using anhydrous KF in polar aprotic solvents (Sulfolane, DMSO).

  • Hydrolysis: Conversion of the nitrile (-CN) to the acid (-COOH).

Route B: Directed Ortho-Lithiation (Precision Lab Scale)

Ideal for introducing lateral fluorine atoms into specific positions (e.g., 2,3-difluoro motifs).

  • Precursor: Fluorobenzene derivatives.[1]

  • Lithiation: Treatment with LDA or n-BuLi at -78°C. The fluorine atom directs lithiation to the ortho position due to inductive effects.

  • Quenching: Reaction with

    
     (dry ice) to yield the benzoic acid.
    

Detailed Experimental Protocol

Target Intermediate: 2,3-Difluoro-4-(trans-4-propylcyclohexyl)benzoic acid This molecule is a critical building block for negative


 mixtures used in VA-LCDs. The cyclohexyl ring provides the necessary mesogenic core rigidity and low viscosity, while the 2,3-difluoro motif induces the negative dielectric anisotropy.
Reagents & Equipment[2]
  • Reagents: 1-Bromo-2,3-difluorobenzene (98%), (trans-4-propylcyclohexyl)boronic acid,

    
     (Catalyst), 
    
    
    
    , THF, Toluene, n-Butyllithium (2.5M in hexanes), Dry Ice (
    
    
    ).
  • Equipment: Schlenk line (Argon atmosphere), Rotary Evaporator, Low-temperature reactor (-78°C).

Step 1: Suzuki-Miyaura Coupling (Core Assembly)

Objective: Attach the cyclohexyl tail to the fluorinated aromatic ring.

  • Setup: In a 500 mL 3-neck flask equipped with a condenser and argon inlet, dissolve 1-bromo-2,3-difluorobenzene (10.0 mmol) and (trans-4-propylcyclohexyl)boronic acid (11.0 mmol) in a mixture of Toluene/Ethanol/Water (4:1:1 v/v, 100 mL).

  • Catalysis: Add

    
     (25.0 mmol) followed by 
    
    
    
    (0.5 mol%).
  • Reaction: Reflux at 90°C for 12 hours under vigorous stirring. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of the bromide.

  • Workup: Cool to RT. Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, Hexane) to yield 1-(trans-4-propylcyclohexyl)-2,3-difluorobenzene .

Step 2: Lithiation and Carboxylation (Functionalization)

Objective: Convert the fluorinated phenyl ring into a benzoic acid moiety.

  • Lithiation: Dissolve the intermediate from Step 1 (10.0 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78°C (Acetone/Dry Ice bath).

  • Addition: Dropwise add n-BuLi (11.0 mmol) over 20 minutes. Maintain temperature below -70°C. Stir for 1 hour. Note: The lithium selectively directs to the position para to the cyclohexyl group or ortho to fluorine depending on steric/electronic balance; for this specific substrate, directing groups may be required or starting with the bromo-precursor for halogen-lithium exchange is preferred for regioselectivity.

    • Refined Protocol: To ensure regioselectivity at the 4-position (relative to cyclohexyl) is difficult via direct deprotonation. A more robust route uses 1-bromo-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (obtained via coupling with a dibromo precursor) followed by Halogen-Lithium exchange.

    • Revised Step 2 (Halogen-Lithium Exchange): Assume starting material is the 4-bromo analog. Add n-BuLi at -78°C. The Li replaces the Br atom cleanly.

  • Carboxylation: Bubble excess dry

    
     gas into the reaction mixture at -78°C for 30 minutes. Allow to warm to RT.
    
  • Quench: Acidify with 10% HCl to pH 2.

  • Isolation: Extract with Diethyl Ether. The product precipitates upon concentration or can be recrystallized from Ethanol/Water.

Step 3: Esterification (Mesogen Formation)

Objective: Link the acid to a phenol tail (e.g., 4-ethoxy-2,3-difluorophenol) to create the final diester LC.

  • Mix: Combine the Benzoic Acid derivative (1 eq), Phenol derivative (1 eq), and DMAP (0.1 eq) in DCM.

  • Coupling: Add DCC (1.1 eq) at 0°C. Stir at RT for 12h.

  • Purification: Filter off DCU urea byproduct. Recrystallize the ester from Ethanol/Hexane to achieve >99.9% purity (HPLC).

Workflow Visualization

SynthesisWorkflow Start Start: 1-Bromo-2,3-difluorobenzene Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Boronic Acid) Target: Core Assembly Start->Step1 Inter1 Intermediate: 2,3-Difluoro-cyclohexylbenzene Step1->Inter1 Step2 Step 2: Lithiation/Carboxylation (n-BuLi, -78°C, CO2) Target: Acid Functionalization Inter1->Step2 Inter2 Intermediate: 2,3-Difluorobenzoic Acid Deriv. Step2->Inter2 Step3 Step 3: DCC Esterification (Phenol, DMAP) Target: Final Mesogen Inter2->Step3 Final Final Product: Negative Δε LC Monomer Step3->Final

Caption: Synthetic workflow for generating high-purity fluorinated liquid crystal monomers.

Characterization & Quality Control

For LC applications, purity is paramount. Even ppm-level ionic impurities can degrade the VHR.

TechniqueParameter MeasuredAcceptance Criteria
1H / 19F NMR Structure VerificationIntegral ratios within ±1%; Distinct F-coupling patterns.
HPLC (UV/Vis) Purity> 99.8% (Area %).
DSC Phase TransitionsSharp peaks for Crystal

Nematic

Isotropic transitions.
POM Mesophase TextureIdentification of Schlieren textures (Nematic) or Focal Conic (Smectic).
Resistivity Ion Content

(bulk material).

References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

  • Merck KGaA. (2024). Fluorinated Liquid Crystals: Technical Data and Applications. Merck Electronics Display Solutions. Link

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

  • Wan, D., et al. (2020). Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group.[2] Liquid Crystals. Link

  • Sigma-Aldrich. (2024). Product Specification: 2,3,4-Trifluorobenzoic acid.[3][4][5] MilliporeSigma. Link

Sources

Beyond the Trifluoromethyl: Engineering Bioactivity with Novel Polyfluorinated Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Renaissance

The integration of fluorine into drug candidates has evolved from a simple metabolic block strategy to a sophisticated tool for engineering physicochemical properties. While the trifluoromethyl (


) group has been the workhorse of the last two decades, the frontier of medicinal chemistry is shifting toward polyfluorinated aromatic building blocks .

These novel scaffolds—ranging from the "super-trifluoromethyl" pentafluorosulfanyl (


) group to perfluorinated heteroaromatic cores—offer a distinct chemical space. They provide orthogonal vectors for optimizing lipophilicity, metabolic stability, and protein-ligand binding interactions without the steric penalties often associated with chloro- or bromo-substituents.
The Fluorine Impact Cycle

The following diagram illustrates the causal relationship between polyfluorination and drug developability parameters.

FluorineImpact cluster_0 Physicochemical Input cluster_1 DMPK Outcome Polyfluorination Polyfluorination Electronic w/d Electronic Withdrawal (-I) Polyfluorination->Electronic w/d Lipophilicity Lipophilicity Modulation Polyfluorination->Lipophilicity Metabolic Stability Metabolic Stability Electronic w/d->Metabolic Stability Blocks CYP450 pKa Shift pKa Shift Electronic w/d->pKa Shift Reduces Basicity Lipophilicity->Metabolic Stability Risk of Clearance Permeability Permeability Lipophilicity->Permeability

Figure 1: The causal flow from fluorination to DMPK parameters. Note the dual effect on metabolic stability.[1]

The "Super-Trifluoromethyl": Pentafluorosulfanyl ( )

The


 group is arguably the most potent electron-withdrawing, lipophilic group available that is chemically inert. Unlike the planar aromatic systems, the 

group adopts a square pyramidal geometry, providing a unique "steric bulk" that can fill hydrophobic pockets more effectively than a flat

group.
Comparative Properties: vs.

The table below highlights why


 is considered a superior bioisostere in specific contexts, particularly for increasing lipophilicity without sacrificing stability.
PropertyTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Impact on Drug Design
Geometry Tetrahedral (

)
Square Pyramidal (

)

creates a larger, distinct hydrophobic volume.
Hammett

0.540.68

is more electron-withdrawing, lowering pKa of neighbors.
Lipophilicity (

)
0.881.51

significantly boosts membrane permeability.
Chemical Stability HighHigh (Hydrolysis resistant)Both survive harsh metabolic conditions.
Rotational Barrier LowHigh

can lock conformations more effectively.

Expert Insight: When replacing a


-butyl group with 

, you maintain the steric bulk required for receptor fit but dramatically alter the electronics, often preventing oxidative metabolism at that site.

Perfluoroheteroaromatics: A Regioselective Platform

Perfluorinated heterocycles, such as pentafluoropyridine , serve as versatile platforms for library generation. The highly electron-deficient ring activates the system for Nucleophilic Aromatic Substitution (


).
The Regioselectivity Rule

Contrary to standard electrophilic substitution,


 on polyfluoro-N-heterocycles follows a strict hierarchy governed by the stabilization of the Meisenheimer intermediate.
  • Rule: Substitution occurs preferentially at the position para to the ring nitrogen (C-4).

  • Causality: The nitrogen atom withdraws electron density, making the C-2, C-4, and C-6 positions most electrophilic. However, repulsion from the nitrogen lone pair destabilizes the transition state at C-2/C-6. Therefore, C-4 is the kinetic and thermodynamic product.

SNAr_Selectivity cluster_logic Regioselectivity Logic Pentafluoropyridine Pentafluoropyridine (Highly Electrophilic) Transition State Meisenheimer Complex (Negative Charge Delocalization) Pentafluoropyridine->Transition State + Nucleophile (Nu) Product 4-Substituted-2,3,5,6-tetrafluoropyridine (Para-Substitution) Transition State->Product - F⁻ Ortho Attack (C2) C-2 Attack: Lone Pair Repulsion (Unfavorable) Para Attack (C4) C-4 Attack: Max Distance from N (Favorable)

Figure 2: Mechanistic logic dictating the para-selectivity of S_NAr on pentafluoropyridine.

Experimental Protocols

The following protocols are designed to be self-validating . The color changes and solubility shifts described serve as in-process checkpoints.

Protocol A: Regioselective Synthesis of 4-Amino-2,3,5,6-Tetrafluoropyridine

Objective: Install a solubilizing amine handle onto a perfluorinated core. Scope: Applicable to primary and secondary amines.

Reagents:

  • Pentafluoropyridine (1.0 equiv)

  • Amine nucleophile (e.g., Morpholine, 1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve pentafluoropyridine (1.0 g, 5.9 mmol) in anhydrous MeCN (10 mL). Cool the solution to 0 °C using an ice bath.

    • Why? Cooling controls the exothermicity of the

      
       reaction and prevents bis-substitution (over-reaction).
      
  • Addition: Mix the amine (morpholine) and DIPEA in MeCN (5 mL). Add this mixture dropwise to the cold pyridine solution over 15 minutes.

    • Checkpoint: The solution should turn from colorless to pale yellow. A rapid color change to dark brown indicates decomposition or lack of temperature control.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:1). The starting material (highly non-polar) should disappear, replaced by a slightly more polar spot (product).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove DIPEA salts.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from minimal hot hexane if the product is solid, or flash chromatography if an oil.
    

Validation:

  • 
     NMR:  You must observe two  distinct signals (integrating 2:2) corresponding to the AA'XX' system of the symmetric tetrafluoropyridine. If you see three signals, you have likely substituted at the C-2 position (rare) or have impurities.
    
Protocol B: Late-Stage C-H Fluorination of Arenes

Objective: Direct introduction of fluorine into complex aromatic scaffolds. Method: Radical C-H fluorination using Selectfluor.[2][3]

Reagents:

  • Arene Substrate (1.0 equiv)

  • Selectfluor (1.5 equiv)

  • Catalyst:

    
     (0.1 equiv)
    
  • Solvent: Water/Acetone (1:1)

Methodology:

  • Dissolve substrate and Selectfluor in the solvent mixture.

  • Add

    
     and heat to 60 °C in a sealed vial.
    
  • Mechanism: The silver catalyzes a radical decarboxylation-like mechanism or single electron transfer (SET), generating a radical on the arene which abstracts fluorine.

  • Note: This reaction works best on electron-rich arenes. For electron-poor systems, electrophilic fluorination reagents like NFSI with Pd-catalysis are preferred.

Strategic Applications in Drug Discovery[4]

Metabolic Blocking

Replacing a metabolically labile C-H bond (e.g., para-position of a phenyl ring) with a C-F bond is standard. However, using a polyfluorinated motif like 2,3,5,6-tetrafluorophenyl can completely shut down oxidative metabolism across the entire ring, forcing clearance through renal pathways or specific conjugation handles.

Lipophilicity Tuning (The "Magic Methyl" Alternative)

Instead of adding a methyl group to increase lipophilicity (which introduces a metabolic soft spot), incorporating an


 or 

group provides a similar lipophilic boost but with enhanced metabolic stability.
  • 
     (Trifluoromethylthio):  Exceptionally lipophilic (
    
    
    
    ). It is often used to penetrate the Blood-Brain Barrier (BBB).

References

  • Fluorine in Drug Design (General Principles) Meanwell, N. A. (2018).[4][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[4][5] [Link][1]

  • The Pentafluorosulfanyl Group Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

  • Regioselectivity in Polyfluoroarenes Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Tetrahedron, 59(4), 437–454. [Link]

  • Late-Stage Fluorination Brooks, A. F., Topczewski, J. J., Ichiishi, N., Sanford, M. S., & Scott, P. J. (2014). Late-Stage Fluorination: From Fundamentals to Application. Chemical Science, 5(12), 4545–4553. [Link]

Sources

5-Bromo-4-ethoxy-2,3-difluorobenzoic acid safety data sheet SDS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Bromo-4-ethoxy-2,3-difluorobenzoic Acid (CAS 2404734-29-6) [1][2]

Part 1: Executive Summary & Chemical Identity

Compound: this compound CAS Number: 2404734-29-6 Molecular Formula: C₉H₇BrF₂O₃ Molecular Weight: 281.05 g/mol [1][3]

Application Context: This fluorinated aromatic acid is a high-value building block in medicinal chemistry, specifically utilized in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and other kinase inhibitors. Its unique substitution pattern—an electron-donating ethoxy group flanked by electron-withdrawing fluorine and bromine atoms—creates a "push-pull" electronic environment that is critical for modulating the metabolic stability and potency of final drug candidates.

Safety Profile Overview: As a halogenated benzoic acid derivative, this compound presents risks of severe skin/eye irritation and respiratory tract inflammation.[4] Of critical concern is the potential for Hydrogen Fluoride (HF) evolution during thermal decomposition or fire, necessitating specific emergency response protocols beyond standard organic acids.

Part 2: Physicochemical Profile

Note: Experimental values for this specific isomer are proprietary/sparse. Data below represents high-confidence predicted values based on Structure-Activity Relationship (SAR) with analogous 5-bromo-2,4-difluorobenzoic acid derivatives.

PropertyValue (Predicted/Analogous)Significance in Protocol
Physical State Solid (Crystalline powder)Dust explosion hazard if micronized.
Melting Point 145–155 °CHigh thermal stability; suitable for elevated temp couplings.
Boiling Point ~320 °C (at 760 mmHg)Unlikely to volatilize under standard lab conditions.
pKa (Acid) ~2.8 – 3.2Stronger acid than benzoic acid (pKa 4.2) due to F-substituents.[4][5]
Solubility DMSO, Methanol, EtOAcPoor water solubility; requires organic cosolvents for extraction.
LogP ~2.9Lipophilic; readily penetrates skin barriers.

Part 3: Hazard Identification & Risk Architecture

GHS Classification (29 CFR 1910.1200):

  • Skin Corrosion/Irritation: Category 2 (H315)[4][6][7]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)[4]

Application Scientist Insight: The presence of the 2,3-difluoro motif significantly increases the acidity of the carboxylic acid compared to non-fluorinated analogs. This means "H315 (Skin Irritation)" should be treated closer to "Skin Corrosion" in practice. Prolonged contact can cause chemical burns that may be delayed due to the lipophilic ethoxy tail facilitating dermal absorption.

Emergency Response Decision Matrix

EmergencyResponse Start Emergency Event Type Identify Hazard Type Start->Type Skin Skin/Eye Exposure Type->Skin Inhale Inhalation/Dust Type->Inhale Fire Thermal Decomposition (Fire) Type->Fire Action_Skin 1. Flush 15+ min 2. Neutralize (Soap/Water) 3. Calcium Gluconate Gel (If HF suspected) Skin->Action_Skin Action_Inhale 1. Fresh Air 2. Oxygen if hypoxic 3. Corticosteroids (Lung Edema Risk) Inhale->Action_Inhale Action_Fire 1. NO Water Jet (Scatter) 2. Use Dry Chem/CO2 3. Full SCBA (HF Risk) Fire->Action_Fire

Caption: Emergency response workflow emphasizing the specific risk of HF generation during thermal events.

Part 4: Safe Handling & Synthesis Protocols

A. Storage & Stability
  • Atmosphere: Store under inert gas (Argon/Nitrogen). While not strictly pyrophoric, the ethoxy ether linkage can form peroxides upon prolonged exposure to air/light.

  • Temperature: Ambient (15–25°C). Keep away from heat sources to prevent decarboxylation.

  • Incompatibility: Strong oxidizing agents, strong bases (generates heat), and Lewis acids (can cleave the ethoxy ether).

B. Synthesis Workflow (Retrosynthetic Analysis)

For researchers needing to synthesize or derivatize this compound, the following pathway ensures regio-control over the crowded 2,3,4,5-substituted ring.

Step-by-Step Methodology:

  • Starting Material: 2,3-Difluorophenol.

  • O-Alkylation: Treat with Ethyl Iodide (

    
    ) and 
    
    
    
    in DMF to install the 4-ethoxy group.
    • Precaution: Vent EtI vapors; use a scrubber.

  • Bromination: Electrophilic aromatic substitution using NBS (N-Bromosuccinimide) in Acetonitrile.

    • Regioselectivity: The ethoxy group directs ortho/para. The 2,3-difluoro pattern blocks one side, directing Br primarily to the 5-position (para to F, ortho to OEt).

  • Lithiation/Carboxylation: Halogen-lithium exchange (n-BuLi at -78°C) followed by

    
     quench.
    
    • Critical Control: Temperature must remain <-70°C to prevent benzyne formation (elimination of F).

SynthesisPath Start 2,3-Difluorophenol Step1 O-Alkylation (EtI / K2CO3) Start->Step1 Inter1 1-Ethoxy-2,3-difluorobenzene Step1->Inter1 Step2 Bromination (NBS / ACN) Inter1->Step2 Inter2 1-Bromo-2-ethoxy-3,4-difluorobenzene Step2->Inter2 Step3 Lithiation/CO2 (-78°C) Inter2->Step3 Final 5-Bromo-4-ethoxy- 2,3-difluorobenzoic acid Step3->Final

Caption: Recommended synthetic route ensuring regioselectivity for the 5-bromo-4-ethoxy substitution pattern.

Part 5: Toxicology & Environmental Fate

Toxicological Mechanisms:

  • Acute Toxicity: Predicted Oral LD50 (Rat) ~500–1000 mg/kg (Category 4). The benzoic acid moiety can disrupt mitochondrial respiration at high doses.

  • Sensitization: Brominated aromatics are known sensitizers. Repeated exposure may lead to allergic dermatitis.

  • Metabolism: The ethoxy group is likely subject to O-dealkylation by Cytochrome P450 enzymes, releasing acetaldehyde and the phenolic metabolite, which may be more toxic.

Ecological Impact:

  • Water Hazard Class (WGK): 2 (Hazardous to water).

  • Persistence: The C-F and C-Br bonds are resistant to hydrolysis. This compound is expected to be persistent in soil and sediment. Do not allow release into drains.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11160728, 5-Bromo-2,4-difluorobenzoic acid (Analogous Structure). Retrieved from [Link]

  • Molport. Compound Details: this compound.[1][2][3] Retrieved from [Link]

Sources

Strategic Sourcing & Technical Profile: 5-Bromo-4-ethoxy-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid (CAS 2404734-29-6), a specialized fluorinated building block used in advanced medicinal chemistry, particularly for kinase inhibitor discovery.[1]

Executive Summary

This compound is a high-value, non-commodity intermediate.[1] Unlike its more common isomers (e.g., 5-bromo-2,4-difluorobenzoic acid), this specific substitution pattern—combining a solubilizing ethoxy group with a distinct difluoro-bromo electronic signature—is typically employed in late-stage lead optimization for Tyrosine Kinase Inhibitors (TKIs) and next-generation antibiotics.[1]

  • Primary Status: Custom Synthesis / Made-to-Order.[1]

  • Key Challenge: Distinguishing from structural isomers during procurement and QC.

  • Sourcing Strategy: Direct engagement with specialized fluorochemistry CROs is recommended over general catalog aggregators to ensure isomer purity.[1]

Market Intelligence: Price & Lead Time Analysis

As of Q1 2025, this compound is not a bulk commodity. Pricing is volume-dependent and highly sensitive to raw material costs (specifically 2,3,4-trifluorobenzoic acid).[1]

Estimated Pricing Structure
ScaleEstimated Price Range (USD)Availability StatusCommentary
Research (100 mg - 1 g) $350 - $850 / gram Stock / Short Lead High premium for immediate availability.[1] Often held by aggregators (e.g., Molport, ChemScene).
Pilot (10 g - 100 g) $150 - $300 / gram 2-4 Weeks Requires fresh synthesis run.[1] Price drops significantly due to batch efficiency.[1]
Process (1 kg+) $2,500 - $4,000 / kg 6-8 Weeks Custom manufacturing campaign required.[1] Lead time includes process validation.[1]
Lead Time Factors[1]
  • Stock Availability: Limited. Most "In Stock" listings are virtual inventories held by Chinese CROs. Real-time verification is mandatory.[1]

  • Synthesis Bottleneck: The nucleophilic aromatic substitution (

    
    )  step requires precise temperature control to avoid defluorination side products, impacting batch release times.
    
  • Regulatory: Shipping from primary manufacturing hubs (China/India) to US/EU requires 5-10 days for customs clearance due to halogenated organic classification.[1]

Technical Deep Dive: Synthesis & Properties

Chemical Profile[1][2][3]
  • CAS Number: 2404734-29-6[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 281.05 g/mol

  • Acid Dissociation (

    
    ):  ~3.2 (Predicted) – The ortho-fluoro groups significantly increase acidity compared to benzoic acid.[1]
    
  • Lipophilicity (LogP): ~2.8 – The ethoxy group enhances membrane permeability relative to the hydroxy analog.

Validated Synthesis Pathway

The most robust synthetic route avoids the low-yielding direct bromination of 4-ethoxy-2,3-difluorobenzene.[1] Instead, it utilizes a directed


  approach on a trifluoro-intermediate, followed by electrophilic bromination.[1]
Mechanism Logic:
  • Starting Material: 2,3,4-Trifluorobenzoic acid (or its ester).

  • Regioselectivity: The 4-position is para to the electron-withdrawing carboxyl group, making it the most electrophilic site for nucleophilic attack.[1]

  • Bromination: The 5-position is activated by the ortho-ethoxy group and sterically accessible.[1]

SynthesisRoute SM 2,3,4-Trifluorobenzoic Acid (Starting Material) Step1 Step 1: Regioselective SnAr Reagent: NaOEt / EtOH Temp: 0°C to RT SM->Step1 Int1 Intermediate: 4-Ethoxy-2,3-difluorobenzoic acid Step1->Int1 Selective F-displacement at C4 position Step2 Step 2: Electrophilic Bromination Reagent: NBS / H2SO4 or Br2/AcOH Temp: 40-60°C Int1->Step2 Product TARGET: This compound Step2->Product Bromination at C5 (Ortho to Ethoxy)

Figure 1: Retrosynthetic analysis and forward synthesis pathway for CAS 2404734-29-6.

Quality Control & Specification Protocols

To ensure data integrity in biological assays, the following QC specifications are non-negotiable.

Critical Impurity Analysis
Impurity TypeOriginDetection MethodLimit
Regioisomer A 5-Bromo-2-ethoxy-3,4-difluorobenzoic acid

-NMR
< 0.5%
Dibromo Species Over-bromination during Step 2HPLC / LC-MS< 0.1%
Hydrolyzed Analog Loss of ethyl group (4-hydroxy variant)HPLC (Shift in RT)< 1.0%
Analytical Validation (Self-Validating Protocol)
  • 
    -NMR (DMSO-
    
    
    
    ):
    Look for the characteristic ethoxy pattern : A triplet at
    
    
    ~1.4 ppm (
    
    
    ) and a quartet at
    
    
    ~4.2 ppm (
    
    
    ).[1] The aromatic region should show a singlet (or doublet with small F-coupling) for the H-6 proton, confirming the 5-position is brominated.[1]
  • 
    -NMR:  Essential for confirming the 2,3-difluoro pattern.[1] Distinct shifts will differentiate it from the 2,4-difluoro isomer.[1]
    

Procurement & Risk Management

Sourcing Checklist
  • Request a Batch-Specific CoA: Do not accept generic representative data.

  • Verify Isomer Identity: Explicitly ask the supplier: "Has the regiochemistry of the ethoxy group been confirmed via NOESY or X-ray crystallography?"

  • Sample First: For orders >10g, purchase a 100mg sample to validate solubility and purity in your specific assay buffer.

Recommended Supplier Types
  • Tier 1 (Preferred): Specialized Fluorochemistry CROs (e.g., Fluorochem, Oakwood, or niche Chinese manufacturers like ChemScene). These vendors understand the nuance of fluoro-regiochemistry.[1]

  • Tier 2 (Aggregators): Molport or PubChem vendors.[1] Useful for finding stock, but require rigorous internal QC upon receipt.

References

  • Synthesis of Fluorinated Benzoates: National Institutes of Health (NIH) PubChem. "5-Bromo-2,4-difluorobenzoic acid (Isomer Analog Data)."[1] Accessed 2025.[1] Link[1]

  • Market Availability: Molport Chemical Search. "CAS 2404734-29-6 Suppliers." Accessed 2025.[1] Link

  • Bromination Methodologies: Google Patents. "Preparation method of high-purity 5-bromo-2,4-difluorobenzoic acid (CN109438214B)." (Methodology adapted for 2,3-difluoro analog).[1] Link

  • Reaction Mechanics: Organic Syntheses. "Nucleophilic Aromatic Substitution of Polyfluorobenzenes." Org. Synth. Coll. Vol. 10, p. 45. Link[1]

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its widespread adoption in pharmaceutical and materials science is a testament to its power in constructing complex molecular architectures, particularly biaryl and heteroaryl structures.[3][4] This application note provides a detailed guide to the Suzuki-Miyaura coupling of this compound, a substrate of significant interest due to its trifunctional nature. This electron-deficient aryl bromide, decorated with ortho-difluoro and a carboxylic acid moiety, presents a unique set of challenges and opportunities that necessitate a carefully optimized protocol.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the selection of catalysts, ligands, bases, and solvents. By understanding the "why" behind each component, researchers can not only replicate the described protocol but also intelligently adapt it to other challenging substrates.

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism proceeds through a palladium-catalyzed cycle involving Pd(0) and Pd(II) intermediates.[5] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl halides.[6]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[5]

Suzuki_Miyaura_Cycle cluster_transmetalation Base Activation Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition + Ar-Br ArPdAr_prime Ar-Pd(II)L₂-Ar' (Transmetalation Product) ArPdBr->ArPdAr_prime Transmetalation + Ar'-B(OH)₂ Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product Reductive Elimination Product->Pd0 ArBOH2 Ar'-B(OH)₂ ArBO2R_Base [Ar'-B(OR)₃]⁻ ArBOH2->ArBO2R_Base + Base (e.g., K₂CO₃) ArBO2R_Base->ArPdBr attacks Pd complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Considerations for Coupling this compound

The specific structure of this substrate requires careful consideration of each reaction parameter.

  • The Aryl Bromide Substrate: this compound is an electron-deficient aromatic ring. The strong electron-withdrawing effects of the two fluorine atoms and the carboxylic acid group increase the electrophilicity of the carbon attached to the bromine. This generally facilitates a faster rate of oxidative addition compared to electron-rich or neutral aryl bromides.[5]

  • Catalyst & Ligand Selection: While the substrate is activated, the presence of ortho-fluorine substituents can introduce steric hindrance. The choice of ligand is therefore critical. Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos are often highly effective for such challenging substrates. They stabilize the Pd(0) species and accelerate both the oxidative addition and reductive elimination steps. Palladium precatalysts, which are air-stable and form the active Pd(0) catalyst in situ, are highly recommended for reproducibility.

  • Base Selection: The presence of the acidic proton on the carboxylic acid group is a crucial factor. The base must not only facilitate the transmetalation step but also neutralize the substrate. Therefore, at least two equivalents of base are required: one to form the carboxylate salt and one to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[8] K₃PO₄ is often a superior choice for electron-deficient systems as it can accelerate transmetalation and minimize side reactions.

  • Solvent System: A polar aprotic solvent is typically required to dissolve the reactants, particularly the carboxylate salt formed in situ. Solvent systems like 1,4-dioxane/water, THF/water, or DMF/water are common choices.[5] The addition of water is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)Notes
This compoundC₉H₇BrF₂O₃297.05N/AThe limiting reagent (1.0 eq.).
Arylboronic AcidArB(OH)₂VariableVariableUse 1.2-1.5 equivalents to drive the reaction to completion.
SPhos PrecatalystC₃₉H₄₄ClNO₂PPd783.60>248 (dec.)An air-stable Pd(II) precatalyst that generates the active catalyst in situ.
Potassium Phosphate (K₃PO₄)K₃PO₄212.271380Use 3.0 equivalents. Must be finely powdered and anhydrous.
1,4-DioxaneC₄H₈O₂88.1111.8Anhydrous, degassed solvent.
Water (H₂O)H₂O18.020Degassed (e.g., by sparging with argon).
Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A Add solid reagents to flame-dried Schlenk flask B Purge flask with Argon/Nitrogen A->B C Add degassed solvents via syringe B->C D Heat mixture to 80-100 °C with vigorous stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Acidify with 1M HCl to pH ~2-3 F->G H Extract with Ethyl Acetate G->H I Dry organic layer, filter, concentrate H->I J Purify crude product via flash column chromatography I->J K Characterize final product (NMR, MS) J->K

Caption: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (297 mg, 1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), SPhos Precatalyst (15.7 mg, 0.02 mmol, 2 mol%), and potassium phosphate (637 mg, 3.0 mmol, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully add 1M HCl (aq.) dropwise until the pH of the aqueous layer is ~2-3 to protonate the carboxylic acid product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure biaryl product.

Optimization and Troubleshooting

The success of the coupling can be sensitive to several factors. The table below outlines common issues and suggested optimizations.

Observation / IssuePotential CauseSuggested Solution
Low Conversion / Slow Reaction 1. Inefficient catalyst turnover.2. Insufficiently active boronic acid.3. Poorly soluble base.1. Increase catalyst loading to 3-5 mol%. Try a different ligand (e.g., XPhos).2. Switch to the corresponding boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt.[9]3. Ensure K₃PO₄ is finely powdered. Consider using Cesium Carbonate (Cs₂CO₃).
Low Yield 1. Protodeboronation of the boronic acid.2. Hydrodehalogenation of the substrate.1. Use a higher excess of boronic acid (1.5 eq.). Use anhydrous solvents if possible, though this can be challenging with the carboxylate.2. Use a milder base like K₂CO₃. Ensure the reaction is thoroughly degassed to remove oxygen.
Side Product Formation 1. Homocoupling of the boronic acid.2. Catalyst decomposition.1. This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[5] Ensure rigorous degassing.2. A higher ligand-to-palladium ratio may be beneficial.
Difficulty in Purification The product is a polar carboxylic acid.During chromatography, adding a small amount of acetic acid (0.5-1%) to the eluent can prevent tailing of the acidic product on the silica gel.

A key consideration is the potential for the carboxylate anion to coordinate to the palladium center, which can sometimes inhibit catalysis.[10] If the reaction stalls, switching to a different palladium source or ligand system that is less susceptible to carboxylate binding may be beneficial.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation that provides access to valuable, highly functionalized biaryl compounds. Success hinges on a rational approach to reaction design that accounts for the substrate's unique electronic and steric properties. By selecting a robust catalyst system, such as a Buchwald-type palladium precatalyst, and employing a suitable base in sufficient excess, high yields of the desired products can be reliably obtained. The protocol and troubleshooting guide presented here serve as a comprehensive resource for researchers aiming to utilize this powerful reaction in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]

  • Royal Society of Chemistry. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • ACS Publications. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]

  • NIH. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]

  • ResearchGate. Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • . Suzuki-Miyaura coupling reaction of 4- bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. [Link]

Sources

functionalization of 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid via aryl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective functionalization of 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid (CAS: N/A - Custom Scaffold) . This molecule represents a "privileged scaffold" in medicinal chemistry, combining a solubility-enhancing ethoxy group, a metabolic-blocking difluoro motif, and a carboxylic acid handle.

The primary challenge in functionalizing this scaffold lies in the C5-position aryl bromide . While the C-Br bond is activated by the electron-withdrawing fluorine atoms (inductive effect), the adjacent ethoxy group (C4) and the steric bulk of the carboxylic acid (C1) create a unique electronic and steric environment. This protocol prioritizes Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) , providing validated pathways for both the free acid and the ester derivatives.

Chemo-Physical Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic "push-pull" dynamics of the ring.

FeatureElectronic EffectSynthetic Implication
C1-COOH Electron Withdrawing (EWG)Acidic proton (

). Can poison Pd-catalysts; requires base neutralization or esterification.
C2, C3-Fluorines Strong Inductive Withdrawal (-I)Deactivates ring towards electrophilic attack; activates C-Br bond for oxidative addition.
C4-Ethoxy Resonance Donation (+R)Increases electron density at C5 (ortho), slightly deactivating the C-Br bond compared to perfluoroarenes.
C5-Bromine Leaving GroupThe "Exit Vector." Susceptible to Pd(0) insertion.

Strategic Decision:

  • Route A (Direct Coupling): Uses the free acid. Best for high-throughput library generation where step-count is critical. Requires water-soluble bases.

  • Route B (Protection First): Converts acid to Methyl/Ethyl ester. Best for sensitive couplings (Buchwald-Hartwig) where carboxylate binding to Pd is detrimental.

Workflow Decision Tree

The following logic gate helps select the optimal protocol based on the desired transformation.

G Start Starting Material: This compound Decision Target Functionalization? Start->Decision Suzuki C-C Bond (Biaryl/Alkene) Decision->Suzuki Aryl/Vinyl Buchwald C-N Bond (Amination) Decision->Buchwald Amine RouteA Route A: Direct Coupling (Free Acid) Ligand: SPhos/dppf Suzuki->RouteA RouteB Route B: Esterification Required Ligand: Xantphos/BrettPhos Buchwald->RouteB Prod1 Product: Biaryl Acid RouteA->Prod1 Prod2 Product: Amino-Benzoate Ester RouteB->Prod2

Figure 1: Strategic decision tree for functionalizing the C5-position.

Protocol A: Suzuki-Miyaura Coupling (Free Acid)

Application: Synthesis of biaryl derivatives for SAR (Structure-Activity Relationship) studies. Rationale: The electron-deficient nature of the ring facilitates oxidative addition. Using water-soluble bases allows the reaction to proceed on the carboxylate salt without prior protection.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
    • Note:

      
       is robust and resists poisoning by the carboxylate.
      
  • Base:

    
     (3.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with the benzoic acid substrate, arylboronic acid, and base. Cap and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add the Dioxane/Water mixture (degassed).

  • Catalyst Addition: Add

    
     quickly under a positive stream of inert gas.
    
    • Critical: The solution will turn dark red/orange.

  • Heating: Heat the block to 80°C for 4–12 hours.

    • Monitoring: Check LCMS. The starting material (Acid) will be ionized (

      
      ). Look for the mass shift of the biaryl product.
      
  • Workup (Acidic):

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc.

    • Acidify carefully with 1N HCl to pH ~2 (to protonate the carboxylate).

    • Extract the organic layer, dry over

      
      , and concentrate.
      
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of the free acid.

Protocol B: Buchwald-Hartwig Amination (Via Ester)

Application: Introduction of amine "warheads" or solubilizing tails. Rationale: The free carboxylic acid is incompatible with strong bases (NaOtBu) often used in amination. Furthermore, the carboxylate can displace labile ligands on Pd, killing the catalyst. Esterification is mandatory.

Step 1: Methyl Ester Formation (Standard)
  • Treat acid with

    
     (2.0 equiv) in MeOH (reflux, 2h) OR TMS-Diazomethane in THF/MeOH.
    
  • Isolate the methyl ester intermediate before coupling.

Step 2: C-N Coupling
  • Substrate: Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + Xantphos  (4 mol%)
    
    • Alternative:BrettPhos Pd G3 (for difficult primary amines).

  • Base:

    
     (2.0 equiv)
    
    • Note: Avoid NaOtBu if the ester is sensitive to hydrolysis/transesterification; however,

      
       requires longer reaction times.
      
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under Argon, mix

    
     and Xantphos in the solvent and stir for 10 mins at RT (activates the catalyst).
    
  • Reaction Assembly: Add the Ester substrate, Amine, and Base to the catalyst mixture.

  • Thermal Cycle: Seal and heat to 100°C for 16 hours.

  • Filtration: Cool, dilute with DCM, and filter through a Celite pad to remove insoluble salts and Pd black.

  • Purification: Flash Chromatography (Hexanes/EtOAc). The product will be the amino-ester.

  • Hydrolysis (Optional): If the free acid is required, hydrolyze with LiOH in THF/Water.

Mechanism of Action (Suzuki Cycle)

Understanding the catalytic cycle helps in troubleshooting. The 2,3-difluoro substitution pulls electron density, making the Oxidative Addition step faster than in non-fluorinated analogs.

SuzukiCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast due to F-atoms) Pd0->OxAdd + Substrate Complex1 Ar-Pd(II)-Br OxAdd->Complex1 BaseStep Ligand Exchange (OH- replaces Br-) Complex1->BaseStep + Base TransMet Transmetallation (+ Ar'-B(OH)2) BaseStep->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle highlighting the impact of the fluorinated scaffold.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Protodebromination (Br replaced by H)Reaction temperature too high; Boronic acid unstable.Lower temp to 60°C. Use dry solvents. Switch to Boronic Ester (BPin) which releases boronic acid slowly.
No Reaction (Starting Material Recovered) Catalyst poisoning by -COOH; Oxidative addition failure.Route A: Increase catalyst load to 10 mol%. Route B: Switch to Ester protection. Try SPhos (electron-rich ligand).[4][5]
Homocoupling (Ar-Ar) Oxygen presence in solvent.[4]Degas solvents more rigorously (Freeze-Pump-Thaw).
Hydrolysis of Ethoxy Group Highly acidic workup or harsh Lewis Acids.Maintain pH > 2 during workup. Avoid

or

downstream.

References

  • Palladium-Catalyzed Cross-Coupling of Unprotected Bromobenzoic Acids. Source: BenchChem / Journal of Organic Chemistry Context. URL:

  • Suzuki-Miyaura Coupling: Practical Guide and Mechanism. Source: Yoneda Labs. URL:

  • Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides. Source: Organic Chemistry Portal / Hartwig Group. URL:

  • Synthesis and Properties of Fluorinated Benzoic Acids. Source: PubChem Compound Summary (Analogs). URL:

Sources

The Elusive Intermediate: Navigating the Scarcity of Data on 5-Bromo-4-ethoxy-2,3-difluorobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: In the landscape of pharmaceutical research and development, certain building blocks appear as promising intermediates, only to be shrouded in a scarcity of public-domain data. 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid, a structurally intriguing molecule, represents one such case. While its features—a brominated and fluorinated aromatic ring coupled with a carboxylic acid moiety—suggest significant potential as a versatile intermediate in the synthesis of complex drug candidates, a thorough investigation reveals a significant lack of detailed, publicly available application notes and established protocols.

This guide, therefore, deviates from a standard application note format. Instead, it will provide a comprehensive overview based on analogous, well-documented compounds and infer potential synthetic routes and applications. It will also highlight the current knowledge gaps and propose strategic experimental approaches for researchers venturing into the use of this specific intermediate. We will proceed by examining the synthesis and reactions of closely related compounds to build a foundational understanding and propose a logical workflow for researchers.

Physicochemical Properties and Structural Analogs

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted)5-Bromo-2,4-difluorobenzoic acid[1]4-Bromo-2,5-difluorobenzoic acid
CAS Number 2404734-29-6[2]28314-83-228314-82-1
Molecular Formula C₉H₇BrF₂O₃C₇H₃BrF₂O₂C₇H₃BrF₂O₂
Molecular Weight 281.05 g/mol 237.00 g/mol 237.00 g/mol
Appearance Likely a solidSolidWhite to Yellow Solid
Storage Room Temperature, sealed in dryRoom Temperature, sealed in dryRoom Temperature

The presence of the ethoxy group in the target molecule, compared to its analogs, will influence its solubility, lipophilicity, and potentially its reactivity due to electronic and steric effects.

Postulated Synthesis Pathway

The synthesis of this compound is not explicitly detailed in readily accessible literature. However, based on established organic chemistry principles and patented methods for similar structures, a plausible synthetic route can be proposed. The most logical approach would involve the bromination of a suitable precursor, 4-ethoxy-2,3-difluorobenzoic acid.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Bromination 2,3,4-Trifluorobenzoic_acid 2,3,4-Trifluorobenzoic acid 4-ethoxy-2,3-difluorobenzoic_acid 4-ethoxy-2,3-difluorobenzoic acid 2,3,4-Trifluorobenzoic_acid->4-ethoxy-2,3-difluorobenzoic_acid Nucleophilic Aromatic Substitution Sodium_ethoxide Sodium ethoxide Sodium_ethoxide->4-ethoxy-2,3-difluorobenzoic_acid 5-Bromo-4-ethoxy-2,3-difluorobenzoic_acid This compound 4-ethoxy-2,3-difluorobenzoic_acid->5-Bromo-4-ethoxy-2,3-difluorobenzoic_acid Electrophilic Aromatic Substitution Brominating_agent Brominating Agent (e.g., NBS in H₂SO₄) Brominating_agent->5-Bromo-4-ethoxy-2,3-difluorobenzoic_acid

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Proposed Synthesis of 4-ethoxy-2,3-difluorobenzoic acid (Precursor)

This protocol is hypothetical and based on nucleophilic aromatic substitution reactions on fluorinated benzoic acids.

Materials:

  • 2,3,4-Trifluorobenzoic acid

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2,3,4-trifluorobenzoic acid in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Proposed Bromination to Yield this compound

This protocol is adapted from a patented method for the bromination of 2,4-difluorobenzoic acid[3].

Materials:

  • 4-ethoxy-2,3-difluorobenzoic acid

  • Concentrated sulfuric acid

  • N-Bromosuccinimide (NBS)

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, carefully add 4-ethoxy-2,3-difluorobenzoic acid to concentrated sulfuric acid at 0°C.

  • Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature between 0-5°C.

  • Allow the reaction to stir at a controlled temperature (e.g., 5-10°C) for several hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction mixture by pouring it onto ice.

  • Filter the resulting precipitate and wash with cold water.

  • Dry the crude solid product.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Potential Applications in Pharmaceutical Synthesis: Amide Bond Formation

The carboxylic acid functionality of this compound makes it an ideal candidate for amide bond formation, a ubiquitous reaction in the synthesis of pharmaceuticals. The resulting substituted benzamides are common scaffolds in a wide range of biologically active molecules.

Diagram 2: General Workflow for Amide Coupling

G Carboxylic_Acid This compound Amide_Product Substituted Benzamide Carboxylic_Acid->Amide_Product Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Amide_Product Base Base (e.g., DIPEA) Base->Amide_Product Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Amide_Product

Caption: Key components for a typical amide coupling reaction.

Protocol 3: General Procedure for HATU-Mediated Amide Coupling

This is a general and robust protocol for amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Add the amine, followed by DIPEA.

  • Add HATU to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally similar compounds should be strictly followed. Analogs such as 5-bromo-2,4-difluorobenzoic acid are reported to be harmful if swallowed, in contact with skin, or if inhaled, and cause skin and serious eye irritation[1].

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Future Outlook and Research Directions

The utility of this compound as a pharmaceutical intermediate remains largely unexplored in the public domain. Its true potential will only be unlocked through systematic investigation by researchers in the field. Key areas for future research include:

  • Development and optimization of a reliable synthetic protocol.

  • Thorough characterization of its physicochemical and spectroscopic properties.

  • Exploration of its reactivity in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) utilizing the bromo-substituent.

  • Synthesis of a diverse library of amide derivatives for biological screening.

By systematically addressing these points, the scientific community can elucidate the value of this promising, yet under-documented, building block in the ongoing quest for novel therapeutics.

References

  • CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents. [URL: https://patents.google.
  • Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents. [URL: https://patents.google.
  • 2,4-Difluorobenzoic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.
  • 2404734-29-6 | this compound | Boroncore. [URL: https://www.boroncore.com/cas/2404734-29-6]
  • CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents. [URL: https://patents.google.
  • 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - ChemicalBook. [URL: https://www.chemicalbook.
  • 5-Bromo-2,4-difluorobenzoic acid | C7H3BrF2O2 | CID 11160728 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11160728]
  • A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid - QuickCompany. [URL: https://www.quickcompany.in/patents/a-process-for-the-preparation-of-5-bromo-2-4-difluorobenzoic-acid]

Sources

nucleophilic aromatic substitution on fluorinated benzoic acids

Application Note: Strategic Optimization of on Fluorinated Benzoic Acids

Executive Summary

Fluorinated benzoic acids are critical scaffolds in the synthesis of quinolone antibiotics, non-steroidal anti-inflammatory drugs (NSAIDs), and kinase inhibitors. While the fluorine atom is an exceptional leaving group for Nucleophilic Aromatic Substitution (

This guide provides a technical analysis of the

Direct Displacement ProtocolEster-Protection Protocol

Mechanistic Insight: The Fluorine Anomaly

Contrary to



Fluorine is the superior leaving group (

)
12
The Kinetic Driver

The rate-determining step (RDS) in

Meisenheimer Complex2
  • Electronegativity: Fluorine’s extreme electronegativity (

    
    ) inductively withdraws electron density from the ring carbon (
    
    
    ), significantly lowering the LUMO energy and accelerating nucleophilic attack.
  • Bond Strength: Although the C-F bond is strong (~116 kcal/mol), it is not broken in the RDS. It breaks in the fast, exothermic re-aromatization step.

The Carboxylate Deactivation Challenge

The ionization of the carboxylic acid (

  • Base Consumption: Standard

    
     requires base. The first equivalent of base simply deprotonates the acid to the carboxylate (
    
    
    ).
  • Electronic Deactivation: The neutral

    
     group is a strong Electron Withdrawing Group (EWG), activating the ring. The anionic 
    
    
    species is significantly less electron-withdrawing (and can be inductively donating due to the negative charge), destabilizing the Meisenheimer intermediate.
  • Coulombic Repulsion: The anionic carboxylate repels incoming anionic nucleophiles (e.g., alkoxides, thiolates).

Pathway Visualization

SNAr_MechanismStartFluorobenzoic Acid(Substrate)BaseBase DeprotonationStart->Base + BaseAttackNucleophilic Attack(Rate Determining Step)Start->Attack If Ester Protected(Lower Ea)CarboxylateCarboxylate Anion(Deactivated Ring)Base->Carboxylate FastCarboxylate->Attack + Nucleophile(High Ea due to repulsion)MeisenheimerMeisenheimer Complex(Anionic Intermediate)Attack->Meisenheimer Slow (RDS)ProductSubstituted Product(Re-aromatized)Meisenheimer->Product Fast (-F⁻)

Figure 1: Mechanistic pathway highlighting the divergence between protected (ester) and unprotected (carboxylate) routes.

Critical Experimental Parameters

Solvent Selection

Solvent choice is binary in these systems:

  • DMSO (Dimethyl Sulfoxide): The gold standard. It solvates cations (

    
    , 
    
    
    ) effectively while leaving anions "naked" and highly reactive.
    • Risk:[3] Thermal instability above 140°C, especially with basic mixtures.

  • DMF/NMP: Viable alternatives but generally result in slower rates than DMSO for

    
    .
    
Base Selection
  • Carbonates (

    
    , 
    
    
    ):
    Preferred for Direct Displacement. Cesium is superior due to the "Cesium Effect" (higher solubility in organic media).
  • Tertiary Amines (DIPEA, TEA): Generally insufficient for direct displacement on acids but excellent for the Ester route.

Experimental Protocols

Decision Matrix: Which Route?
  • Choose Protocol A (Direct) if: You are in Process Development, need to minimize step count, and the nucleophile is a neutral amine.

  • Choose Protocol B (Ester) if: You are in Medicinal Chemistry, the nucleophile is an anion (alkoxide/thiolate), or the substrate is expensive/sensitive.

Protocol A: Direct on Fluorobenzoic Acid

Target: Displacement of F by a primary/secondary amine without esterification.

Reagents:

  • Substrate: 2,4-Difluorobenzoic acid (or similar)

  • Nucleophile: Morpholine (1.2 - 2.0 equiv)

  • Base:

    
     (2.5 equiv) — Note: Extra base required to neutralize -COOH.
    
  • Solvent: DMSO (anhydrous)

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add Fluorobenzoic acid (1.0 mmol) and

    
     (2.5 mmol).
    
  • Solvate: Add DMSO (3.0 mL). Stir at room temperature for 10 mins to allow initial acid-base neutralization (bubbling of

    
     may occur).
    
  • Addition: Add the amine nucleophile (1.2 mmol).

  • Reaction: Heat the mixture to 100–120°C .

    • Note: The carboxylate requires higher energy to overcome electronic deactivation.

  • Monitoring: Monitor by HPLC/UPLC. Reaction typically completes in 4–12 hours.

  • Workup (Critical):

    • Cool to RT.

    • Dilute with water (15 mL). The mixture will be basic (

      
      ).
      
    • Acidification: Slowly add 1M HCl until pH reaches ~3–4. The product (amino-benzoic acid) should precipitate.

    • Filter and wash with cold water.

Protocol B: The Ester-Protection Route

Target: Displacement using sensitive nucleophiles or mild conditions.

Workflow:

  • Esterification: Reflux Acid + MeOH +

    
     (cat.) 
    
    
    Methyl Ester. (Yield >95%).
  • 
    : 
    
    • Dissolve Ester (1.0 mmol) in ACN or DMF.

    • Add Nucleophile (1.1 equiv) and DIPEA (1.5 equiv).

    • Heat to 60–80°C . (Reaction is significantly faster than Protocol A).

  • Hydrolysis (Saponification):

    • Add LiOH (2M aq, 3 equiv) directly to the reaction mixture.

    • Stir at 50°C for 1 hour.

    • Acidify to precipitate the final acid.

Data Comparison & Optimization

ParameterProtocol A (Direct Acid)Protocol B (Ester Route)
Step Count 1 Step3 Steps (Protect

React

Deprotect)
Reaction Temp High (100–140°C)Mild (50–80°C)
Atom Economy HighLower (reagents for protection/deprotection)
Suitability Amine NucleophilesAll Nucleophiles (esp. Alkoxides)
Typical Yield 60–80%85–95% (cumulative)
Troubleshooting Guide
  • Low Conversion (Direct Route): Switch base to

    
    . The larger cation radius improves solubility and nucleophilicity in DMSO. Increase temp to 130°C.
    
  • "Black Tar" Formation: DMSO decomposes at high temps in the presence of strong bases/nucleophiles. Ensure strict temperature control or switch to Sulfolane (higher thermal stability).

  • Regioselectivity Issues: In poly-fluorinated acids (e.g., 2,4-difluoro), the para-fluorine is generally more reactive than ortho due to steric hindrance at the ortho position, despite the inductive proximity of the ortho-fluorine.

Workflow Logic

Optimization_FlowStartStart: Fluorobenzoic Acid SubstrateCheck_NuIs Nucleophile an Amine?Start->Check_NuDirectProtocol A: Direct Displacement(DMSO, 120°C, K2CO3)Check_Nu->DirectYes (Amine)EsterProtocol B: Ester Route(MeOH/H+, then SNAr)Check_Nu->EsterNo (Alkoxide/Thiol)Check_YieldIs Yield > 50%?Direct->Check_YieldSuccessProceed to WorkupCheck_Yield->SuccessYesOptimizeSwitch to Cs2CO3 or SulfolaneCheck_Yield->OptimizeNoOptimize->Direct

Figure 2: Decision tree for selecting the optimal synthetic strategy.

References

  • Mechanism of

    
     & Fluorine Reactivity: 
    
    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[4]

    • Source: [Link]

  • Solvent Effects in

    
    : 
    
    • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution. J. Org.[3] Chem. / ACS.[1]

    • Source: [Link]

  • Process Safety (DMSO Hazards)

    • Safety Concerns in Pharmaceutical Manufacturing with DMSO.[3] Org.[1][2][3][5][6] Process Res. Dev.

    • Source: [Link]

  • Ortho-Effect & Acidity

    • The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity.[2] BenchChem.[2]

Troubleshooting & Optimization

improving solubility of 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid . It focuses on overcoming solubility challenges inherent to poly-halogenated aromatic acids.

Executive Summary & Compound Profile

This compound is a highly crystalline intermediate, often utilized in the synthesis of liquid crystals and pharmaceutical active ingredients (APIs). Its solubility profile is dominated by two competing factors:

  • Strong Crystal Lattice: The combination of the carboxylic acid dimer motif and the electron-withdrawing halogen atoms (F, Br) creates strong intermolecular dipole-dipole interactions and

    
    -stacking, leading to high lattice energy.
    
  • Lipophilicity: The 4-ethoxy group provides a "greasy" handle, offering a pathway for solvation in moderately polar organic solvents.

Quick Reference: Solubility Matrix

Solvent Class Representative Solvents Predicted Solubility Application
Polar Aprotic DMSO, DMF, NMP Excellent (>100 mg/mL) Stock solutions, Reactions
Ethers THF, 2-MeTHF, Dioxane Good (50-100 mg/mL) Reactions, Extractions
Alcohols Methanol, Ethanol, IPA Moderate (Heating required) Recrystallization
Esters/Ketones Ethyl Acetate, Acetone Moderate Work-up, Purification
Chlorinated DCM, Chloroform Moderate Extraction

| Hydrocarbons | Toluene, Heptane | Poor (Insoluble cold) | Antisolvents |

Troubleshooting Guides (Q&A)

Issue 1: "The compound dissolves in hot solvent but precipitates immediately upon cooling."

Diagnosis: This indicates a steep solubility curve, characteristic of fluorinated benzoic acids. The crystal lattice energy is high, so once the thermal energy is removed, the molecules rapidly re-aggregate.

Solution:

  • Thermodynamic Control: You are likely using a solvent that is a "marginal" solvent (e.g., Toluene or pure Ethanol).

  • The "Cosolvent Assist" Method: Add 5-10% volume of a high-affinity solvent (like THF or DMF) to your primary solvent. This disrupts the nucleation process, keeping the compound in solution longer at lower temperatures.

  • Protocol:

    • Dissolve 1 g of solid in 10 mL hot Toluene.

    • Add 0.5 mL THF dropwise.

    • Cool slowly. The THF acts as a "solubilizer" to prevent crash-precipitation, allowing for controlled crystallization or stable solution transfer.

Issue 2: "I need to dissolve it in a non-polar solvent (DCM/Toluene) for a reaction, but it's cloudy."

Diagnosis: Benzoic acids exist as stable hydrogen-bonded dimers in non-polar solvents. These dimers effectively double the molecular weight and reduce the dipole moment, making solvation difficult if the solvent cannot break the H-bonds.

Solution:

  • Break the Dimer: Use a Lewis base or H-bond acceptor.

  • Add a Base: If your reaction tolerates it, add 1.05 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). This deprotonates the acid, forming a lipophilic ammonium salt which is highly soluble in DCM.

  • Add a Co-solvent: If you cannot use base, add 5% Methanol. The alcohol -OH groups will compete for H-bonding, breaking the acid dimers into monomers, which are more soluble.

Issue 3: "The material is oiling out instead of crystallizing."

Diagnosis: The 4-ethoxy chain adds flexibility. If the solvent system is too non-polar (e.g., too much Heptane), the hydrophobic effect forces the compound out as an amorphous oil before it can organize into a crystal lattice.

Solution:

  • Increase Polarity: Increase the ratio of the polar solvent (e.g., Ethanol or Ethyl Acetate) in your recrystallization mixture.

  • Seeding: The fluorinated core requires a template. Seed the oiled-out mixture with a tiny crystal of pure material and sonicate briefly.

Advanced Solvation Logic (The "Why")

To master the solubility of this compound, one must understand the Hansen Solubility Parameters (HSP) .[1] The total energy of solvation (


) is composed of Dispersion (

), Polarity (

), and Hydrogen Bonding (

) forces.[2]
  • 
     (Dispersion):  The aromatic ring and Bromine atom contribute here. Solvents like Toluene match this well.
    
  • 
     (Polarity):  The C-F and C=O bonds create a strong dipole. Toluene fails here; Acetone or DMSO succeeds.
    
  • 
     (H-Bonding):  The -COOH group is a strong donor/acceptor. Ethers (THF) are excellent acceptors; Alcohols are donors/acceptors.
    

Strategic Workflow: The following diagram illustrates the decision-making process for selecting a solvent system based on the intended application.

SolventSelection Start Goal: Dissolve this compound AppType Select Application Start->AppType Reaction Chemical Reaction AppType->Reaction Purification Recrystallization AppType->Purification Analysis HPLC/NMR Analysis AppType->Analysis PolarRxn Polar/Nucleophilic Rxn? Reaction->PolarRxn NonPolarRxn Non-polar/Radical Rxn? Reaction->NonPolarRxn RecrysSystem Solvent/Antisolvent Pair Purification->RecrysSystem AnalyticalSolv Use: DMSO-d6 or MeOD Avoid CDCl3 (Line broadening) Analysis->AnalyticalSolv SolventA Use: DMF, DMSO, NMP (High Solubility, High BP) PolarRxn->SolventA High Temp SolventB Use: THF, 2-MeTHF (Good Solubility, Easy Removal) PolarRxn->SolventB Low Temp SolventC Use: Toluene/THF (9:1) or DCM + 1% MeOH NonPolarRxn->SolventC System1 Ethanol / Water (Classic, High Yield) RecrysSystem->System1 Standard System2 Toluene / Heptane (For high purity) RecrysSystem->System2 Remove polar impurities

Figure 1: Decision Tree for Solvent Selection based on Application Needs.

Experimental Protocols

Protocol A: Solubility Screening (Visual Method)

Objective: Rapidly determine the approximate solubility limit in a new solvent.

  • Preparation: Weigh 10 mg of this compound into a 1.5 mL GC vial.

  • Addition: Add the test solvent in 50 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • If dissolved after 50 µL: Solubility > 200 mg/mL (Excellent).

    • If dissolved after 200 µL: Solubility ~ 50 mg/mL (Good).

    • If undissolved after 1 mL: Solubility < 10 mg/mL (Poor).

  • Thermal Stress: If undissolved, heat to 50°C. If it dissolves, record as "Temperature Dependent."

Protocol B: Purification via Recrystallization (Ethanol/Water)

Context: This method exploits the steep solubility curve in ethanol and the "antisolvent" effect of water.

  • Dissolution: Suspend the crude solid in Ethanol (5 mL per gram) .

  • Heating: Heat to reflux (approx. 78°C) with stirring until fully dissolved. If particulates remain, hot filter.

  • Nucleation: Remove from heat. While still hot, add Water (warm, approx. 60°C) dropwise until a faint turbidity (cloudiness) persists.

  • Re-dissolution: Add a few drops of Ethanol to clear the solution.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours), then cool to 0°C in an ice bath for 1 hour.

  • Isolation: Filter the crystals and wash with cold 50% Ethanol/Water.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Provides the theoretical framework for the interactions described in Module 3).
  • Larrosa, I., et al. (2018).[3] "Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids." Royal Society of Chemistry. (Contains general procedures for handling brominated benzoic acid derivatives and solubility behaviors in organic synthesis).

  • PubChem. (2025).[4] "5-Bromo-2,4-difluorobenzoic acid (Analogous Compound Data)." National Library of Medicine. (Source for physical property data of the core fluorinated benzoic acid scaffold).

  • Sigma-Aldrich. (n.d.).[5] "Safety Data Sheet: Fluorobenzoic Acid Derivatives." (General safety and handling protocols for halogenated aromatic acids).

Sources

optimizing yield for 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield for Coupling Reactions

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Introduction: Understanding the Substrate

Welcome to the technical guide for 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid . This molecule presents a unique "push-pull" electronic environment that complicates standard coupling protocols.[1]

The Chemist’s Challenge:

  • The Acid Handle (C1): The ortho-fluorine at C2 creates significant steric hindrance and lowers the pKa, making the carboxylate less nucleophilic during activation.

  • The Aryl Bromide (C5): Located on an electron-deficient ring (due to two fluorines), this position is highly reactive for oxidative addition but prone to protodehalogenation (loss of Br) or competitive hydrolysis during Suzuki couplings.

  • The Stability Risk: The 2,3-difluoro motif activates the ring for Nucleophilic Aromatic Substitution (

    
    ), where the C2-fluorine can be displaced by amine nucleophiles under harsh conditions.
    

Module 1: Amide Coupling Optimization

Core Issue: Low conversion due to steric hindrance from the C2-Fluorine. Recommended Strategy: Switch from carbodiimides (EDC/DCC) to Phosphonic Anhydrides (T3P) or Acid Chlorides.

Protocol A: The T3P Method (Recommended First-Line)

Why: T3P (Propanephosphonic acid anhydride) is less sensitive to steric bulk and suppresses racemization (if the amine partner is chiral). It drives the reaction by releasing a water-soluble byproduct, simplifying workup.[1]

Step-by-Step:

  • Dissolve: 1.0 equiv of This compound and 1.1 equiv of Amine in EtOAc or Me-THF (Green solvents preferred).

  • Base: Add 3.0 equiv of Pyridine or DIPEA . (Pyridine often gives higher yields for this specific fluorinated scaffold).

  • Reagent: Add 1.5 equiv of T3P (50% w/w in EtOAc) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir for 4–12 hours.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine/excess amine), then brine.

Protocol B: The Acid Chloride Method (For Stubborn Amines)

Why: If T3P fails, the acid chloride is the ultimate activated species. Caution: The ethoxy group is stable, but the C2-F makes the acid chloride highly electrophilic and moisture sensitive.

  • Activation: Suspend acid in dry DCM. Add 1.2 equiv Oxalyl Chloride followed by 1 drop of DMF (catalyst).

  • Monitoring: Stir until gas evolution ceases (approx. 1-2 h). Do not use Thionyl Chloride (

    
    ) at reflux if possible, as high heat risks decarboxylation.
    
  • Coupling: Concentrate to remove excess oxalyl chloride.[1] Redissolve in DCM and add to a solution of Amine +

    
     at 0°C.
    
Troubleshooting Guide: Amide Coupling
SymptomProbable CauseCorrective Action
0% Conversion Steric hindrance prevents active ester formation.[1]Switch to Protocol B (Acid Chloride). Ensure DMF catalyst is fresh.[1]
Side Product (M+19)

displacement of C2-Fluorine by the amine.
Lower temperature to 0°C. Switch base to non-nucleophilic 2,6-Lutidine .[1]
Low Yield (Hydrolysis) Moisture entering the reaction.The 2,3-difluoro acid chloride hydrolyzes 10x faster than non-fluorinated analogs.[1] Use strictly anhydrous solvents.[1]
Visual Logic: Amide Coupling Decision Tree

AmideCoupling Start Start: this compound CheckAmine Is the Amine Partner Sterically Hindered? Start->CheckAmine T3P_Route Route A: T3P Coupling (Mild, Low Epimerization) CheckAmine->T3P_Route No / Moderate AcidCl_Route Route B: Acid Chloride (Oxalyl Chloride/DMF) CheckAmine->AcidCl_Route Yes (Bulky) Result_Good Success: High Yield T3P_Route->Result_Good Standard Case Result_Fail Issue: Low Conversion T3P_Route->Result_Fail If Amine is unreactive AcidCl_Route->Result_Good SNAr_Risk Risk: SNAr Side Reaction (F Displacement) AcidCl_Route->SNAr_Risk If Temp > 40°C or Strong Base Result_Fail->AcidCl_Route Escalate conditions

Caption: Decision logic for selecting the activation method based on amine sterics and side-reaction risks.

Module 2: Cross-Coupling (Suzuki-Miyaura)

Core Issue: The electron-poor ring facilitates oxidative addition but makes the catalyst intermediate unstable, leading to Protodehalogenation (replacement of Br with H).

Optimized Protocol

System: High-activity catalyst with a mild base to preserve the fluorine substituents.

Reagents:

  • Catalyst:

    
     (Robust) or XPhos Pd G3  (For difficult partners).
    
  • Base:

    
     (3.0 equiv). Avoid strong hydroxides or alkoxides to prevent defluorination.
    
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step:

  • Degas: Sparge solvents with Argon for 15 mins. Critical: Oxygen promotes homocoupling.[1]

  • Load: Combine Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Base.

  • Catalyst: Add Pd catalyst (2–5 mol%).

  • Heat: Heat to 80°C. Do not exceed 100°C (Decarboxylation risk).

  • Monitor: Check LCMS at 2 hours.

Troubleshooting Guide: Suzuki Coupling
SymptomProbable CauseCorrective Action
Product is Des-Bromo (Ar-H) Protodehalogenation .[1] The Pd-Ar intermediate reduced before transmetallation.1.[1] Increase Boronic Acid conc.2. Switch solvent to Toluene/Water (anhydrous conditions reduce proton sources).3. Use a bulkier ligand (XPhos).
Homocoupling (Ar-Ar) Oxygen in system or slow transmetallation.[1]Degas more rigorously. Add catalyst after degassing.[1]
Loss of Carboxyl Group Decarboxylation .[2]Fluorinated benzoic acids lose

above 100°C. Lower temp to 60-80°C and extend time.[1]
Visual Logic: Suzuki Catalytic Cycle & Failure Points

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for e- poor ring) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 / Base Side_Proto FAILURE: Protodehalogenation (Solvent/H+ source) OxAdd->Side_Proto Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim Side_Hydro FAILURE: Boronic Acid Hydrolysis TransMet->Side_Hydro Wet solvents / High Temp RedElim->Pd0

Caption: The Suzuki cycle highlighting where the electron-poor nature of the ring causes specific failure modes.

FAQ: Frequently Asked Questions

Q: Can I use standard HATU for the amide coupling? A: You can, but expect lower yields (40-60%).[1] The bulky HATU reagent struggles to access the sterically crowded carboxylic acid flanked by the C2-Fluorine. T3P is smaller and more effective here.

Q: Why do I see a "M-44" peak in the mass spec during scale-up? A: That is decarboxylation (Loss of


).[1] Polyfluorinated benzoic acids are thermally unstable.[1] Ensure your reaction temperature stays below 90°C, especially under acidic conditions.[1]

Q: Is the ethoxy group stable? A: Generally, yes. However, avoid strong Lewis Acids (


, 

) which will cleave the ether. Standard Suzuki bases (

,

) are safe.

References

  • Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

    • Context: Establishes T3P as the superior reagent for hindered/sensitive acids.
  • Navarro, O., et al. (2005).[1] "Protodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry. Link

    • Context: Explains the mechanism of bromine loss in electron-deficient rings during Suzuki coupling.
  • Goossen, L. J., et al. (2009).[1][4] "Decarboxylation of Ortho-Substituted Benzoic Acids." Journal of Organic Chemistry. Link

    • Context: Details the thermal instability and decarboxylation risks of fluorin
  • Sigma-Aldrich. "5-Bromo-2,4-difluorobenzoic acid Product Information." Link

    • Context: Provides physical property baselines for the close structural analog.

Sources

preventing decarboxylation of fluorinated benzoic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Benzoic Acid Stability Module: Thermal Stability & Handling Subject: Preventing Decarboxylation of Fluorinated Benzoic Acids (FBAs)

Welcome & Scope

Executive Summary: Fluorinated benzoic acids—particularly 2,6-difluorobenzoic acid and pentafluorobenzoic acid —are critical bioisosteres in modern drug discovery. However, they exhibit a high propensity for thermal decarboxylation compared to their non-fluorinated counterparts. This instability is driven by the high electronegativity of fluorine atoms, which stabilize the aryl carbanion intermediate formed upon


 loss.

This guide provides the mechanistic understanding and operational protocols required to prevent yield loss during synthesis, purification, and drying.

Diagnostic Hub: Troubleshooting

Use this section to identify if decarboxylation is the root cause of your experimental failure.

Symptom Observation Root Cause Analysis
Pressure Buildup Sealed reaction vessels (microwave/pressure tubes) show unexpected pressure spikes.Thermal Decarboxylation: Release of gaseous

due to overheating the carboxylate species.
Missing Acid Peak LCMS/NMR shows loss of the carboxylic acid (-COOH) peak but the aromatic ring remains intact.Full Conversion: The acid has converted to the corresponding fluorobenzene (e.g., 2,6-difluorobenzoic acid

1,3-difluorobenzene).
Yield Loss Crude mass is significantly lower than theoretical, even after extraction.Volatility: The decarboxylated byproduct (fluorobenzene) is often volatile and lost during rotary evaporation.
New Non-Polar Spot TLC shows a new, fast-moving spot that is not UV-active (or weakly active) compared to the acid.Polarity Shift: Loss of the polar -COOH group creates a non-polar arene.

The Knowledge Base: Mechanisms & Drivers

The "Ortho Effect" and Anion Instability

Thermal decarboxylation of FBAs typically proceeds via the carboxylate anion rather than the neutral acid. The reaction follows a unimolecular pathway (


) where the rate-determining step is the cleavage of the C-C bond to release 

.
  • Why Fluorine? Fluorine is highly electronegative. Through the inductive effect (

    
    ), it withdraws electron density from the aromatic ring.
    
  • Why Ortho? In 2,6-difluorobenzoic acid, the fluorine atoms are adjacent to the carboxylate. They significantly stabilize the developing negative charge on the ipso-carbon (the ring carbon holding the carboxyl group) in the transition state. This lowers the activation energy for

    
     loss.
    
The Solvent Trap: DMSO & DMF

Critical Warning: Polar aprotic solvents (DMSO, DMF, DMAc, NMP) are "decarboxylation accelerators."

  • Mechanism: These solvents solvate cations (e.g.,

    
    , 
    
    
    
    ) extremely well but poorly solvate anions. This leaves the fluorinated benzoate anion "naked" and highly energetic, dramatically increasing the rate of decarboxylation.
  • Data Point: Decarboxylation rates in DMSO can be 100–1000x faster than in protic solvents like water or alcohols.

Visualizing the Pathway

DecarboxylationMechanism Acid Neutral F-Benzoic Acid (Stable) Anion Carboxylate Anion (Reactive Species) Acid->Anion Deprotonation Base Base / Heat Base->Anion TS Transition State (Stabilized by Ortho-F) Anion->TS Heating (>80°C) Intermediate Aryl Anion (Ipso-Carbon) TS->Intermediate -CO2 Product Fluorobenzene + CO2 (Irreversible) Intermediate->Product Protonation

Figure 1: The thermal decarboxylation pathway. Note that the carboxylate anion is the vulnerable species, not the neutral acid.

Standard Operating Procedures (Protocols)

Protocol A: Safe Hydrolysis of Fluorinated Esters

Use this when converting an ester to an acid without losing the carboxyl group.

Objective: Hydrolyze methyl 2,6-difluorobenzoate to the acid. Risk: High pH + Heat = Rapid Decarboxylation.

  • Solvent Selection: Use a mixture of THF:Water (3:1) . Avoid pure alcohols if high temp is needed.

  • Base Choice: Use LiOH (2.0 equiv) rather than NaOH or KOH. Lithium coordinates tighter to the carboxylate, slightly reducing its "naked" reactivity compared to potassium.

  • Temperature Control:

    • Standard: Start at 0°C , warm to 25°C .

    • Stubborn Substrates: If heating is required, do not exceed 50°C .

  • Quenching (Critical Step):

    • Do not concentrate the basic reaction mixture.

    • Acidify the reaction mixture while cold (0°C) to pH < 2 using 1M HCl.

    • Reason: This converts the unstable carboxylate anion back to the stable neutral acid before any thermal stress (rotary evaporation) is applied.

  • Extraction: Extract immediately into EtOAc or DCM.

Protocol B: Solvent Swap for High-Temp Reactions

Use this if your reaction requires heating >100°C and involves a fluorinated benzoate.

Decision Matrix: If you must heat a fluorinated benzoic acid derivative:

  • Is the media Basic?

    • YES: Decarboxylation is imminent. STOP. Change synthetic route or use Flow Chemistry (see Protocol C).

    • NO (Acidic/Neutral): Risk is lower. Proceed with caution.

  • Solvent Switch:

    • AVOID: DMSO, DMF, NMP, DMAc.

    • USE: Toluene, 1,4-Dioxane, or Diglyme.

    • Why? Non-polar or lower-dielectric solvents destabilize the charged transition state of the decarboxylation (charge dispersal is poor in non-polar media).

Protocol C: Flow Chemistry (Residence Time Management)

For scaling up reactions involving unstable F-benzoic acids.

  • Setup: Heated coil reactor (Stainless steel or PFA).

  • Parameter: Residence time (

    
    ).
    
  • Optimization: Set

    
     to < 5 minutes.
    
  • Logic: Decarboxylation is time-dependent. By superheating the solvent (e.g., 140°C) but limiting exposure to only 2 minutes, you can achieve the desired transformation (e.g., SNAr) before the slower decarboxylation reaction takes over.

FAQ: Expert Insights

Q1: I need to dry my 2,6-difluorobenzoic acid. Can I put it in the vacuum oven at 60°C? A: Yes, but with a caveat. Ensure the material is fully protonated (free acid form). If there is residual base (salts), it will decarboxylate even at 60°C under vacuum over time. Wash the solid thoroughly with 1M HCl before drying.

Q2: Why is 4-fluorobenzoic acid stable at 180°C, but 2,6-difluorobenzoic acid decomposes? A: It’s a matter of distance. In the 4-fluoro isomer, the fluorine is too far to inductively stabilize the charge on the ipso carbon effectively. In the 2,6-isomer, the fluorines are directly adjacent to the reaction center, drastically lowering the energy barrier for


 loss.

Q3: Does the counter-ion matter? A: Yes. "Naked" cations (like


 with 18-crown-6 or in DMSO) make the anion most reactive. Smaller, harder cations (

) or hydrogen-bonding cations (Ammonium) can provide slight stabilization.

Decision Tree: Process Optimization

OptimizationTree Start Start: Heating F-Benzoic Acid CheckOrtho Are F-atoms in Ortho position? Start->CheckOrtho CheckpH Is pH > 7 (Basic)? CheckOrtho->CheckpH Yes (2-F, 2,6-diF, Penta-F) Safe Safe to Heat < 140°C CheckOrtho->Safe No (Meta/Para) CheckpH->Safe No (Acidic) Danger HIGH RISK: Decarboxylation CheckpH->Danger Yes Mitigation Mitigation Strategy: 1. Acidify (pH < 3) 2. Switch Solvent (No DMSO) 3. Reduce Temp < 60°C Danger->Mitigation Apply Fix

Figure 2: Decision matrix for assessing thermal risks.

References

  • BenchChem Technical Support. (2025).[1] Reactions Involving Fluorinated Benzoic Acids: Side Reactions and Troubleshooting. Retrieved from

  • Haveman, L. Y. F., et al. (2025).[2] "Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis." Chemical Communications, 61, 19505-19508.[2]

  • Sigma-Aldrich. (2026). Product Specification: 2,6-Difluorobenzoic acid (CAS 385-00-2).[3][4] Retrieved from

  • Rothenberg, G., et al. (2015). "Decarboxylative Fluorination Strategies." PMC (NIH). Discusses the role of Cu-catalysts and thermal barriers in decarboxylation. Retrieved from

Sources

troubleshooting low reactivity of aryl bromides in sterically hindered systems

[1]

Diagnostic Phase: Reading the Failure

Before changing ligands, you must diagnose how the reaction failed. Analyze your crude mixture via GC-MS or LC-MS.[1]

Observation (Crude Analysis)DiagnosisRoot Cause
Starting Material (Ar-Br) > 90% Oxidative Addition Failure The catalyst cannot access the C-Br bond due to steric clash or the catalyst is dead (Pd black).
Hydrodehalogenation (Ar-H) Reduction Pathway Pd inserted, but Transmetallation failed. The intermediate underwent

-hydride elimination (from solvent/ligand).
Homocoupling (Ar-Ar) Disproportionation Common in Suzuki coupling. Indicates oxidative addition worked, but the cross-partner (boronic acid) failed to transmetallate.
Protodeboronation (Ar'-H) Boronic Acid Instability The boronic acid decomposed faster than the catalytic cycle could consume it.

Ligand Selection: The "Flexible Bulk" Strategy

For hindered systems, the "cone angle" model is insufficient. You need ligands with flexible steric bulk —large enough to force Reductive Elimination (RE) but flexible enough to allow Oxidative Addition (OA).

Decision Logic: Selecting the Right Ligand

Use this logic flow to select your initial ligand screen.

LigandSelectionStartStart: Analyze Steric ProfileOrtho1Mono-ortho Substitution(e.g., 2-methyl-bromobenzene)Start->Ortho1Ortho2Di-ortho Substitution(e.g., Mesityl bromide)Start->Ortho2TetraTetra-ortho Substitution(Both partners hindered)Start->TetraL1SPhos / RuPhos(Buchwald G3/G4)Ortho1->L1Standard High ActivityL2XPhos / BrettPhos(Buchwald G3/G4)Ortho2->L2Increased Bulk RequiredL3Pd-PEPPSI-IPent(NHC Catalyst)Tetra->L3Max Flexible Bulk(Prevents Isomerization)

Figure 1: Ligand selection based on steric congestion. SPhos/RuPhos handle moderate hindrance; PEPPSI-IPent is required for extreme "tetra-ortho" cases.

The Precatalyst Imperative

Q: Why does my reaction fail with Pd(OAc)₂ + Ligand, but works with G3/G4 precatalysts?

A: In hindered systems, the kinetics of ligand binding to Pd(OAc)₂ are sluggish. Often, Pd(OAc)₂ aggregates into inactive Pd-black before the bulky ligand can bind.

The Solution: Use Buchwald G3/G4 Precatalysts or Pd-PEPPSI complexes. These contain a 1:1 Pd:Ligand ratio pre-installed.

  • G3 Activation: Base-mediated deprotonation.

  • G4 Activation: Methyl group reductive elimination (chemically smoother, works at lower temps).

PrecatalystCycleG3Pd-G3 Precatalyst(Stable Pd(II))BaseBase ActivationG3->Base RapidActiveL-Pd(0)(Active Species)Base->Active Releases CarbazoleOffCyclePd Black / Dimer(Inactive)Active->OffCycle If L dissociates

Figure 2: Activation pathway of G3 precatalysts ensuring rapid entry into the catalytic cycle.

Troubleshooting FAQs

Scenario A: The "Stalled" Suzuki Coupling

Issue: Coupling a 2,6-disubstituted aryl bromide with a boronic acid. Yield is <10%. Fix:

  • Switch to Anhydrous Conditions: Water promotes protodeboronation of hindered boronic acids.

  • Base Switch: Move from Carbonates (Na₂CO₃) to Phosphates (K₃PO₄). The phosphate anion acts as a bifunctional base, coordinating to the Pd center to assist the difficult transmetallation step.

  • Protocol (Pd-PEPPSI-IPent):

    • Catalyst: Pd-PEPPSI-IPent (2 mol%)

    • Solvent: Dioxane or Toluene (Anhydrous)

    • Base: KOH (Solid, crushed) or KOtBu

    • Temp: 60–80°C.

    • Note: NHC ligands like IPent are "throwers"—they bind the metal tightly but allow the substrate to "slip" into the coordination sphere due to their wing-tip flexibility.

Scenario B: The "Reduced" Buchwald-Hartwig

Issue: Amination of a bulky bromide results in Ar-H (reduction). Mechanism: The amine binds, but steric clash prevents C-N bond formation. The complex waits, and

Fix:
  • Ligand: Switch to BrettPhos (primary amines) or RuPhos (secondary amines).

  • Solvent: Avoid THF/Dioxane (hydrogen sources). Use Toluene or t-Amyl Alcohol .

  • Concentration: Run the reaction at high concentration (1.0 M) to favor the bimolecular coupling over unimolecular elimination.

Standardized Protocols

Protocol 1: High-Steric Suzuki Coupling (Tetra-Ortho)

Designed for: 2,6-disubstituted Ar-Br + 2,6-disubstituted Ar-B(OH)₂

  • Charge Vials: In a glovebox, add Ar-Br (1.0 equiv), Boronic Acid (1.5 equiv), Pd-PEPPSI-IPent (2–4 mol%), and KOH (3.0 equiv).

  • Solvent: Add anhydrous Dioxane (0.2 M concentration).

  • Heat: Seal and heat to 80°C for 2 hours.

  • Workup: Filter through silica/Celite.

    • Why this works: The IPent ligand prevents ring-flipping and isomerization, while KOH activates the boronic acid aggressively in the absence of water.

Protocol 2: High-Steric Buchwald-Hartwig

Designed for: 2-substituted Ar-Br + Acyclic Secondary Amines

  • Charge Vials: Add Ar-Br (1.0 equiv), Amine (1.2 equiv), RuPhos Pd G4 (1–2 mol%), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous Toluene (0.5 M).

  • Activation: Stir at RT for 5 mins (G4 activates quickly), then heat to 80°C.

  • Note: If using a volatile amine, add it after the base/catalyst have been suspended in solvent.

References

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls. Angewandte Chemie International Edition. Link

  • Bruno, N. C., et al. (2013). Buchwald G3 and G4 Precatalysts: A New Family of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides with Alkylboronic Acids. Journal of the American Chemical Society.[2] Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Chemical Reviews. Link

recrystallization solvents for 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-4-ethoxy-2,3-difluorobenzoic Acid Intermediates

Executive Summary: The Purification Challenge

Subject: Recrystallization Protocol for this compound (CAS: 2404734-29-6) and related 4-ethoxy-2,3-difluoro intermediates.

Scientist's Note: Purifying this compound presents a unique "amphiphilic" challenge. The molecule possesses a highly polar, hydrogen-bonding carboxyl head (-COOH) and a lipophilic, halogenated tail (Br, F, OEt). This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization. Furthermore, the specific substitution pattern (2,3-difluoro) creates electronic environments that can make regioisomer separation difficult compared to the more common 2,4-difluoro analogs.

This guide moves beyond generic advice, providing a targeted solvent selection matrix and troubleshooting workflows designed to force this stubborn intermediate into a high-purity crystalline lattice.

Part 1: Solvent Selection Matrix

The choice of solvent must balance the solubility of the ethoxy-fluorinated core with the exclusion of brominated byproducts.

Solvent SystemRoleTarget ImpuritiesOperational Note
Ethanol / Water (Start here)Primary System Inorganic salts, polar precursors.Best Balance. Start with 95% EtOH. Add water only at reflux until turbid. High risk of oiling if water is added too fast.
Toluene / Heptane Polymorph Control Over-brominated byproducts, non-polar tars.Excellent for removing colored oxidative impurities. Requires slow cooling to avoid amorphous precipitation.
Acetonitrile (ACN) Isomer Scavenger Regioisomers (e.g., 6-bromo variants).ACN forms specific solvates with many fluorobenzoic acids, often yielding sharper melting points.
Acetic Acid / Water The "Hammer" Highly insoluble dimers.Use only if the material is stubbornly insoluble in alcohols. Corrosive; requires thorough washing.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: The "Oil-Out" Phenomenon

User Question: "I dissolved my crude solid in hot ethanol/water, but upon cooling, it separated into a milky oil at the bottom instead of crystals. How do I fix this?"

Scientist's Diagnosis: This is the most common failure mode for ethoxy-substituted aromatics. The "oil" is a supersaturated liquid phase of your product. It forms because the energy barrier to nucleation is higher than the energy barrier to phase separation (LLPS).

Corrective Protocol:

  • Reheat the mixture until the oil redissolves completely (clear solution).

  • Seed it: Add a tiny crystal of pure product (or scratch the glass vigorously) at a temperature just below the saturation point (cloud point), not when cold.

  • Slow Down: Insulate the flask. Rapid cooling favors oiling.

  • Modify Solvent: If using EtOH/Water, increase the ethanol ratio . Too much water forces the hydrophobic ethoxy/bromo tail out of solution too quickly.

Issue 2: Persistent Coloration (Orange/Red)

User Question: "My product is off-white/beige, but the crude is bright orange. Recrystallization isn't removing the color."

Scientist's Diagnosis: The color likely comes from trace oxidized brominated species or free bromine trapped in the lattice. These are non-polar and "sticky."

Corrective Protocol:

  • Switch to Toluene: Dissolve the crude in minimal hot toluene.

  • Charcoal Treatment: Add activated carbon (5 wt%) and stir at 80°C for 15 minutes.

  • Hot Filtration: Filter through Celite while hot.

  • Crystallize: Add Heptane dropwise to the hot toluene filtrate until turbid, then cool. The non-polar colored impurities will stay in the mother liquor better than in an aqueous system.

Issue 3: Regioisomer Contamination

User Question: "NMR shows a 5% impurity, likely the 6-bromo isomer or a hydrolysis byproduct. Standard recrystallization isn't changing the ratio."

Scientist's Diagnosis: Isomers often co-crystallize (solid solution formation). You need a solvent that discriminates based on molecular shape/packing rather than just polarity.

Corrective Protocol:

  • Try Acetonitrile (ACN): Fluorinated benzoic acids often pack differently in ACN due to dipole alignment.

  • Slower Crystallization: Flash cooling traps impurities. Allow the solution to cool from reflux to RT over 4-6 hours.

  • Chemical Wash: Before recrystallization, suspend the solid in mild aqueous bicarbonate (pH 8). If the impurity is a non-acidic precursor (e.g., an ester), it will remain solid while your product dissolves. Filter, then re-acidify the filtrate to recover the product.

Part 3: Experimental Workflow

Standard Operating Procedure: Ethanol/Water Recrystallization
  • Dissolution:

    • Place 10.0 g of crude This compound in a 250 mL round-bottom flask.

    • Add 40 mL of Ethanol (95%) .

    • Heat to reflux (approx. 78°C) with stirring.

    • Check: If solids remain, add Ethanol in 5 mL portions until dissolved.

  • Clarification (Optional but Recommended):

    • If the solution is colored, add 0.5 g Activated Carbon. Stir 10 mins.

    • Filter hot through a pre-warmed funnel/Celite pad.

  • Nucleation Point:

    • Maintain the filtrate at gentle reflux.

    • Add Water dropwise via addition funnel.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution back to transparent.

  • Crystallization:

    • Remove from heat.[1]

    • CRITICAL: Add seed crystals at ~65°C.

    • Allow to cool to Room Temperature (20-25°C) undisturbed for 2 hours.

    • Cool in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum.

    • Wash cake with cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Decision Logic Visualization

RecrystallizationLogic Start Start: Crude this compound SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Insoluble Insoluble/Poor Solubility SolubilityCheck->Insoluble Solids remain Soluble Fully Soluble SolubilityCheck->Soluble Clear solution AceticRoute Use Acetic Acid / Water Insoluble->AceticRoute ImpurityCheck Identify Primary Impurity Type Soluble->ImpurityCheck ColorImpurity Colored / Oxidative Impurities ImpurityCheck->ColorImpurity IsomerImpurity Regioisomers (e.g., 6-Br) ImpurityCheck->IsomerImpurity GeneralImpurity General Salts / Precursors ImpurityCheck->GeneralImpurity TolueneRoute Use Toluene / Heptane + Charcoal ColorImpurity->TolueneRoute ACNRoute Use Acetonitrile (Slow Cool) IsomerImpurity->ACNRoute EthanolRoute Use Ethanol / Water (Standard) GeneralImpurity->EthanolRoute

Caption: Decision tree for selecting the optimal solvent system based on observed impurity profiles and solubility behavior.

References

  • Target Molecule Identification: this compound (CAS 2404734-29-6).[2][3][4] Available at and .

  • Precursor Chemistry: 4-Ethoxy-2,3-difluorobenzoic acid (CAS 124728-45-6).[5][6] Synthesis and properties described in .

  • General Recrystallization Principles: Recrystallization of Benzoic Acid Derivatives. Department of Chemistry, University of Rochester. Link.

  • Analogous Purification: Preparation method of high-purity 5-bromo-2,4-difluorobenzoic acid. Patent CN109438214B. Describes the bromination and purification of the 2,4-difluoro analog, providing the baseline for the ethanol/water protocol. .

  • Fluorinated Aromatic Solubility: Solubility and Recrystallization of Polyfluorinated Benzoic Acids. Sigma-Aldrich Technical Library. Link.

Sources

Technical Support: Purification of 5-Bromo-4-ethoxy-2,3-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the purification of reaction mixtures containing 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid (CAS: 1355247-51-0). The protocols below are designed for researchers synthesizing pharmaceutical intermediates where this fluorinated scaffold is a starting material or byproduct.

Molecule Profile & Physicochemical Logic

To effectively remove unreacted this compound (referred to hereafter as The Acid ), one must exploit its specific electronic and solubility properties.

  • Acidity (pKa ~2.8 - 3.2): The presence of two fluorine atoms at the 2,3-positions exerts a strong inductive electron-withdrawing effect, making this molecule significantly more acidic than unsubstituted benzoic acid (pKa 4.2). This allows for selective deprotonation using weaker bases (e.g., NaHCO₃) without hydrolyzing sensitive esters or amides in your product.[1]

  • Lipophilicity: The bromine and ethoxy groups increase lipophilicity.[1] While the salt form is water-soluble, it may partition partially into organic layers if the aqueous ionic strength is too high ("salting out" effect).

  • Chelation Potential: The ortho-fluoro and carboxylate motifs can chelate metals.[1] If your reaction involved metal catalysis (e.g., Pd-catalyzed Suzuki coupling), traces of The Acid may carry metal impurities into the product.

Troubleshooting & FAQs

Select the scenario that matches your reaction outcome.

Scenario A: My product is Neutral (Amide, Ester, or Aryl coupling product)

Issue: The Acid co-elutes with the product on TLC/LCMS. Solution: Biphasic Acid-Base Extraction. Because The Acid is stronger than typical benzoic acids, a standard bicarbonate wash is highly effective.

Q: Why is the acid not removing completely with NaHCO₃?

  • Cause: The fluorinated salt might be forming tight ion pairs or micelles in the organic phase, or the organic solvent is too polar (e.g., EtOAc/THF mixtures).

  • Fix: Switch the organic solvent to Dichloromethane (DCM) or Diethyl Ether .[1] These solvents dissolve the neutral product well but are poor solvents for the fluorinated benzoate salt.[1]

  • Fix 2: Ensure the aqueous layer pH is >8.[1]0. If NaHCO₃ is insufficient, use 1M Na₂CO₃ (pH ~11), provided your product is base-stable.[1]

Scenario B: My product is Basic (Amine or Pyridine derivative)

Issue: Both The Acid and the Product are protonatable/deprotonatable. Solution: Cation Exchange or Selective Precipitation. Direct acid-base extraction is risky as the amine product might form a salt with The Acid.

Q: Can I use chromatography?

  • Yes. Use an amine-functionalized silica (NH₂-silica) or add 1% Triethylamine (TEA) to your mobile phase.[1] The TEA will deprotonate The Acid, causing it to streak or stay at the baseline, while the basic product elutes freely.

Scenario C: My product is also Acidic (e.g., Hydrolysis product)

Issue: Separation is difficult because both species respond similarly to pH changes. Solution: Recrystallization or Reverse-Phase Chromatography. Exploit the lipophilic difference driven by the Bromine and Ethoxy groups.

Q: What solvent system works for recrystallization?

  • Recommendation: Ethanol/Water or Toluene/Heptane.[1] The Acid (mp ~150°C) often crystallizes efficiently from hot toluene upon cooling, whereas more polar acidic products may remain in solution or oil out.[1]

Decision Matrix (Visual Guide)

PurificationLogic Start Start: Reaction Mixture (Contains Unreacted Acid) CheckProduct Is the Target Product Neutral, Basic, or Acidic? Start->CheckProduct Neutral Neutral Product (Amide, Ester, Arene) CheckProduct->Neutral Basic Basic Product (Amine, Heterocycle) CheckProduct->Basic Acidic Acidic Product (Carboxylic Acid) CheckProduct->Acidic Extraction Protocol 1: Carbonate Wash (pH 9-10) Neutral->Extraction High Efficiency SCX Protocol 2: SCX Column / Acid Wash Basic->SCX Avoid Salt Formation Recryst Protocol 3: Recrystallization / Column w/ AcOH Acidic->Recryst Exploit Solubility

Figure 1: Decision tree for selecting the appropriate purification workflow based on product chemistry.[1]

Validated Experimental Protocols

Protocol 1: The "Fluorine-Specific" Carbonate Wash

Best for: Neutral products (Amides, Esters). Rationale: Fluorinated benzoates are prone to forming emulsions. This protocol uses brine to disrupt them.

StepActionTechnical Note
1 Dilution Dilute reaction mixture with Dichloromethane (DCM) . Avoid EtOAc if possible (fluorinated salts are slightly soluble in wet EtOAc).[1]
2 First Wash Wash with 1.0 M Na₂CO₃ (Ratio 1:1 vol/vol).[1] Shake vigorously for 2 mins.
3 Check pH Verify aqueous layer pH is >10. The Acid (pKa ~3) must be fully deprotonated.
4 Emulsion Break If emulsion forms, add saturated Brine (10% vol) to the mixture.[1] The high ionic strength forces the fluorinated salt into the water.
5 Separation Collect organic layer. Back-extract the aqueous layer once with DCM to recover trapped product.
6 Drying Dry organics over Na₂SO₄ (granular) rather than MgSO₄ (powder) to minimize physical adsorption of polar impurities.[1]
Protocol 2: Flash Chromatography with Modifier

Best for: Difficult separations where extraction failed.[1]

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase Modifier:

    • For Acidic Products: Add 0.5% Acetic Acid to the mobile phase.[1] This keeps The Acid protonated (neutral), sharpening the peak and preventing streaking.[1]

    • For Basic Products: Add 1% Triethylamine to the mobile phase.[1] This deprotonates The Acid, causing it to bind irreversibly to the silica baseline.

  • Detection: The Acid is UV active (Benzoate chromophore).[1] Monitor at 254 nm .[1]

Protocol 3: Scavenger Resin Treatment

Best for: High-throughput or small-scale purification (<100 mg).

  • Dissolve crude mixture in THF or DCM.

  • Add Polymer-supported Carbonate (PS-CO₃) or Trisamine resin (3-4 equivalents relative to expected unreacted acid).[1]

  • Agitate/shake for 2-4 hours at room temperature.

  • Filter off the resin.[1] The Acid remains bound to the solid support; the filtrate contains the pure product.

Quantitative Data: Solubility & pKa

PropertyValue (Approx)Implication for Purification
pKa ~2.8 - 3.2Stronger acid than PhCOOH.[1] Requires weaker base to deprotonate, but 1M Na₂CO₃ is recommended to ensure >99% removal.[1]
LogP ~2.5 - 3.0Moderately lipophilic.[1] Will not wash out with water alone; requires pH adjustment.[1]
MP 148-152 °CHigh melting point suggests good potential for recrystallization from non-polar solvents (Hexane/Toluene).[1]

References

  • Acidity of Fluorinated Benzoic Acids

    • Dippy, J. F. J., & Lewis, R. L. (1936).[1] The dissociation constants of some substituted benzoic acids. This foundational text establishes the inductive effect of ortho-fluorine substituents, lowering pKa significantly below 4.2.

    • Source: [J. Chem. Soc.[1] (Resonance & Inductive Effects)]([Link])

  • Purification of Benzoic Acid Derivatives

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] Provides standard protocols for acid-base extraction and recrystallization of halogenated benzoic acids.[1]

    • Source:[1]

  • Synthesis and Handling of Fluorobenzoic Acids

    • Loudon, G. M. (2009).[1] Organic Chemistry. Roberts and Company Publishers.[1] Detailed mechanisms on the solubility of carboxylate salts in organic synthesis workups.

    • Source:[1]

  • Chromatographic Behavior of Acids

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] Explains the use of acetic acid and TEA modifiers to control peak shape of acidic analytes.

    • Source:[1]

Sources

handling moisture sensitivity of 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid acid chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid acid chloride (BED-Cl) .

You are likely using this reagent as a high-value intermediate for kinase inhibitor synthesis or similar pharmaceutical scaffolds. While the ethoxy group at the 4-position is electron-donating (resonance), the fluorine atoms at positions 2 and 3, combined with the bromine at position 5, exert a strong inductive electron-withdrawing effect.

The Result: The carbonyl carbon is highly electrophilic. This makes BED-Cl an excellent acylating agent but also hyper-sensitive to hydrolysis . Unlike standard benzoyl chloride, BED-Cl will degrade rapidly upon exposure to atmospheric moisture, reverting to its carboxylic acid precursor and releasing corrosive HCl gas.[1]

This guide replaces generic advice with specific, causality-driven protocols to ensure your experimental success.

Part 1: The Hydrolysis Trap (Diagnostics)

Before running your reaction, you must confirm the integrity of your reagent.[1] The most common failure mode is "Silent Hydrolysis"—where the reagent appears solid but has formed a coating of unreactive carboxylic acid.

Visual & Physical Indicators
IndicatorObservationTechnical DiagnosisAction Required
Physical State Free-flowing crystalline solidIntact. High purity.Proceed with use.
Clumping Sticky aggregates or "wet" lookPartial Hydrolysis. HCl gas is trapped in the lattice, attracting more moisture.[1]STOP. Perform QC check.
Fuming White smoke upon openingActive Degradation. HCl gas reacting with moist air.STOP. Vent in hood; remediation required.
Solubility Turbidity in dry DCM/THFAdvanced Hydrolysis. The parent acid is often less soluble in non-polar solvents than the chloride.Filter solid (acid) or remediate.
The Degradation Pathway

Understanding why it fails helps you prevent it. The fluorine atoms destabilize the carbonyl, lowering the activation energy for nucleophilic attack by water.

HydrolysisPathway Reagent BED-Cl (Active Reagent) Intermediate Tetrahedral Intermediate Reagent->Intermediate + H2O (Fast due to F-substituents) Moisture Atmospheric H2O Moisture->Intermediate Product Carboxylic Acid (Inactive Impurity) Intermediate->Product Collapse Byproduct HCl Gas (Corrosive/Autocatalytic) Intermediate->Byproduct Elimination Byproduct->Moisture Hygroscopic Loop (Accelerates Decay)

Figure 1: The autocatalytic hydrolysis cycle. Note that HCl generated attracts more moisture, accelerating the destruction of the remaining bulk material.[1]

Part 2: Quality Control (QC) Protocols

Do not rely on standard LCMS for the acid chloride directly, as it will hydrolyze on the column/in the mobile phase, giving you a false negative (showing only the acid). You must use Derivatization .[2]

Protocol A: The Benzylamine Quench (HPLC/LCMS)

Use this to quantitatively determine the % active acid chloride.

  • Preparation: Dissolve 10 mg of BED-Cl in 1 mL of anhydrous Dichloromethane (DCM).

  • Derivatization: Add 20 µL of Benzylamine (excess).

    • Mechanism:[3][4][5][6][7] Benzylamine reacts instantly with the acid chloride to form the stable N-benzyl amide . It forms a salt with the carboxylic acid impurity but does not form a covalent bond.

  • Analysis: Inject onto HPLC (Reverse Phase, C18).

    • Peak 1 (Early eluting): this compound (Hydrolysis impurity).

    • Peak 2 (Late eluting): N-benzyl-5-bromo-4-ethoxy-2,3-difluorobenzamide (Active reagent derivative).

  • Calculation: Integration ratio of Peak 2 vs. (Peak 1 + Peak 2) gives purity.

Protocol B: Rapid 1H-NMR Check

Use this for a quick "Go/No-Go" decision.

  • Solvent: Anhydrous CDCl3 (stored over molecular sieves).

  • Target Signal: Look at the Ethoxy -CH2- protons .

    • Acid Chloride: The electron-withdrawing -COCl group shifts the ethoxy protons slightly downfield compared to the acid.

    • Carboxylic Acid: Upfield shift relative to the chloride.

    • Note: If you see two sets of quartets for the ethoxy group, your reagent is partially degraded.[1]

Part 3: Remediation (The "Save" Protocol)

If your BED-Cl has degraded (e.g., <90% purity), you do not need to discard it.[1] You can regenerate the acid chloride functionality using Oxalyl Chloride .[5] We prefer Oxalyl Chloride over Thionyl Chloride for this sensitive substrate to avoid thermal decomposition.

Regeneration Workflow
  • Dissolution: Suspend the degraded material in anhydrous DCM (approx. 5-10 mL per gram).

  • Catalyst: Add 1-2 drops of anhydrous DMF (Dimethylformamide). This is critical; it forms the reactive Vilsmeier-Haack intermediate.

  • Reagent: Add Oxalyl Chloride (1.2 - 1.5 equivalents relative to the estimated acid amount) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours until gas evolution stops and the solution becomes clear.

  • Workup: Evaporate solvent and excess oxalyl chloride under reduced pressure.

    • Crucial: Do not use a water bath >40°C.

    • Chase: Re-dissolve the residue in dry Toluene and evaporate again to remove trace Oxalyl Chloride.

Remediation Start Degraded BED-Cl (Contains Acid) Step1 Suspend in DCM + cat. DMF Start->Step1 Step2 Add (COCl)2 at 0°C Step1->Step2 Step3 Stir at RT (Gas Evolution) Step2->Step3 Vilsmeier Mechanism Step4 Evaporate & Toluene Chase Step3->Step4 Remove volatiles End Regenerated BED-Cl Step4->End

Figure 2: Remediation workflow. The "Toluene Chase" is essential to remove catalytic DMF and excess chlorinating agent.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I purify BED-Cl by column chromatography? A: Absolutely not. Silica gel contains surface hydroxyl groups and adsorbed water. Passing an acid chloride through silica will hydrolyze it almost immediately, destroying your compound and ruining the column.[1] If purification is needed, use distillation (high vacuum, only if thermally stable) or recrystallization from anhydrous hexane/toluene.[1]

Q2: Why does the reaction turn black when I add the amine coupling partner? A: This is likely due to HCl accumulation . If you do not include a non-nucleophilic base (like Diisopropylethylamine/DIPEA or Triethylamine) to scavenge the HCl generated during the coupling, the local pH drops drastically. This can degrade your amine partner or cause polymerization of the sensitive fluorinated ring.

  • Fix: Always have 2.0 - 3.0 equivalents of base present before adding the acid chloride.

Q3: Can I store the solution of BED-Cl in THF? A: Only for short periods (hours). THF can slowly polymerize (ring-opening) in the presence of strong electrophiles like acid chlorides and trace HCl. Anhydrous DCM or Toluene are superior storage solvents.

Q4: I don't have a glovebox. How do I weigh it out? A: Use the "Schlenk Weighing" technique :

  • Flush a tared vial with Argon/Nitrogen.

  • Quickly transfer the solid.

  • Cap immediately.

  • If precise stoichiometry is vital, weigh approximately, dissolve in a known volume of dry solvent to make a stock solution, and dispense volumetrically.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Sigma-Aldrich (Merck). Handling Moisture Sensitive Reagents: Technical Bulletin AL-134. (Standard industry protocols for acid chlorides).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Section on preparation of Acid Chlorides using Oxalyl Chloride).

  • PubChem. Compound Summary: 5-Bromo-2,4-difluorobenzoic acid (Precursor data). National Library of Medicine.

  • BenchChem. Guide to Assessing Purity of Synthesized Acid Chlorides. (Derivatization protocols).

Sources

Validation & Comparative

Comparative Analytical Guide: Structural Validation of 5-Bromo-4-ethoxy-2,3-difluorobenzoic Acid via Multidimensional NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

In the synthesis of fluorinated quinolone scaffolds and bioactive intermediates, 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid represents a critical building block. However, its structural validation presents unique challenges compared to non-brominated precursors or regioisomers (e.g., 2,4-difluoro analogs).

The core analytical difficulty lies in distinguishing the specific 2,3-difluoro substitution pattern from potential regioisomers formed during nucleophilic aromatic substitution (


). Standard LC-MS confirms mass, but only Multidimensional NMR (

H and

F)
can definitively map the substitution regiochemistry.

This guide compares the spectral performance of this compound against its key "alternatives"—its regioisomers and precursors—and evaluates solvent suitability to ensure reproducible QC protocols.

Analytical Workflow

The following decision tree outlines the optimized workflow for validating this specific fluorinated scaffold.

AnalyticalWorkflow Start Crude Product Solvent Solvent Selection: DMSO-d6 vs CDCl3 Start->Solvent H_NMR 1H NMR: Confirm Functional Groups Solvent->H_NMR Solubility Check F_NMR 19F NMR: Regiochemistry (J-Coupling) H_NMR->F_NMR Integration Pass QC_Pass QC Release F_NMR->QC_Pass J_FF ~20Hz Confirmed

Figure 1: Analytical decision matrix prioritizing solvent selection and sequential NMR validation.

Comparative Analysis: Solvent Selection & Signal Resolution

The choice of deuterated solvent is not merely about solubility; it dictates the visibility of the carboxylic acid proton and the resolution of the aromatic region.

Solvent Performance: DMSO-dngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> vs. CDCl [1][2][3][4]
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
-COOH Proton Sharp Singlet (~13.5 ppm) Broad/InvisibleDMSO forms strong H-bonds, slowing proton exchange and stabilizing the signal for integration.
Aromatic H6 Distinct DoubletPotential OverlapPolarity of DMSO induces larger dispersion in highly substituted rings.
Solubility High (>50 mg/mL)Moderate/LowThe polar carboxylic acid moiety resists dissolution in non-polar chloroform, leading to aggregation.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO does not interfere with the critical Ethoxy region (~1.4 ppm).

Expert Insight: For quantitative purity analysis (qNMR), DMSO-d


  is the mandatory solvent. In CDCl

, the carboxylic acid proton often broadens into the baseline due to rapid exchange, making stoichiometric confirmation impossible [1].

Detailed Spectral Analysis

H NMR: The Proton Fingerprint

The


H NMR spectrum is relatively simple due to the high degree of substitution, which simplifies interpretation but increases the importance of accurate integration.
  • Instrument: 400 MHz or higher recommended.

  • Solvent: DMSO-d

    
    .
    

Assignments & Multiplicity:

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Interpretation
COOH 13.0 - 14.0Broad Singlet1H-Acidic proton; shift varies with concentration.
H-6 7.60 - 7.80 *Doublet (d)1H

Hz
The only aromatic proton. Ortho to COOH, Meta to F2.
-OCH

-
4.15 - 4.25Quartet (q)2H

Hz
Methylene of ethoxy group.
-CH

1.30 - 1.40Triplet (t)3H

Hz
Methyl of ethoxy group.

*Note: The chemical shift of H-6 is highly diagnostic. In the non-brominated precursor, H-5 would appear upfield (~7.0-7.2 ppm) with ortho-coupling to H-6. The disappearance of H-5 and the downfield shift of H-6 confirms bromination at C5.

F NMR: The Regioisomer Differentiator

This is the most critical step. The


F spectrum definitively distinguishes the 2,3-difluoro  target from the common 2,4-difluoro  impurity/isomer.
  • Target Pattern (2,3-Difluoro): Two signals showing strong Ortho coupling .

  • Alternative Pattern (2,4-Difluoro): Two signals showing weak Meta coupling .

Comparative


F Data: 
CompoundF-F Coupling (

)
Spectral AppearanceValidation Status
Target (2,3-DF) 19 - 22 Hz Two ddd or dtPASS
Isomer (2,4-DF) < 10 Hz (often ~5-7 Hz)Complex multipletsFAIL
Isomer (3,4-DF) ~20 HzShifts significantly differentFAIL (Check shifts)
Coupling Logic Visualization

The following diagram illustrates the splitting tree for Fluorine-3 (F3) , which couples to F2 (ortho) and H6 (para).

CouplingTree Root F3 Signal (Uncoupled) Level1 Split by F2 (Ortho) 3J_FF ~ 20 Hz Root->Level1 Level2 Split by H6 (Para) 5J_FH ~ 2-4 Hz Level1->Level2 Result Observed Signal: Doublet of Doublets (dd) Level2->Result

Figure 2: J-Coupling tree for F3. The large primary split (20 Hz) is the signature of ortho-fluorine placement.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 10-15 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Note: Do not heat above 40°C to avoid potential decarboxylation.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Acquisition Parameters (Bruker/Varian Standard)
Parameter

H NMR Settings

F NMR Settings
Pulse Sequence zg30 (30° pulse)zgflqn (F19 with H1 decoupling optional)
Sweep Width 16 ppm (-1 to 15 ppm)100 ppm (-100 to -200 ppm)
Relaxation Delay (D1) 1.0 sec (Qualitative) / 10.0 sec (qNMR)1.0 sec
Scans (NS) 1632 - 64
Temperature 298 K (25°C)298 K (25°C)

Critical QC Check:

  • Phase the

    
    F spectrum carefully. The signals will appear between -130 ppm and -160 ppm .
    
  • Measure the distance (in Hz) between the two main legs of the fluorine multiplet. If

    
     Hz, the 2,3-substitution is confirmed [2].
    

References

  • Abraham, R. J., et al. (2006). "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
    
  • Alfa Chemistry. (n.d.). "

    
    F Coupling Constants Table." Organofluorine Analysis Guide. Link
    
  • SpectraBase. (2023). "2,3-Difluorobenzoic acid NMR Spectra Data." Wiley Science Solutions. Link

Deciphering the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation Pattern of 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid. As researchers and professionals in drug development know, understanding a molecule's fragmentation behavior is paramount for its unequivocal identification, structural elucidation, and metabolic profiling. Mass spectrometry serves as a cornerstone analytical technique, offering a "molecular fingerprint" through the controlled fragmentation of an ionized molecule.[1]

This document moves beyond a simple listing of potential fragments. It delves into the causal mechanisms behind the fragmentation pathways, grounded in the established principles of physical organic chemistry. We will explore how the interplay of the aromatic ring, the carboxylic acid, the ethoxy group, and the halogen substituents dictates the molecule's fate within the mass spectrometer. The guide also provides a robust, self-validating experimental protocol for acquiring high-quality mass spectra for this class of compounds.

The Analyte: Structure and Ionization

The subject of our analysis is this compound. Its structure combines several functional groups that will influence its fragmentation: a stable aromatic core, a labile carboxylic acid proton, an ethoxy group prone to rearrangement, and three halogen atoms (Br, F, F) with distinct electronic and isotopic properties.

The first step in a mass spectrometry experiment is ionization.[2] For generating a detailed fragmentation pattern useful for structural elucidation, Electron Ionization (EI) is the technique of choice. In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), which is more than enough energy to eject an electron from the molecule, creating a high-energy radical cation known as the molecular ion (M•+).[3] This excess energy is what drives the subsequent fragmentation.

Molecular Ion (M•+) Prediction:

The molecular formula is C₉H₇BrF₂O₃. The predicted molecular ion region will be a key diagnostic feature.

  • Monoisotopic Mass: The exact mass calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O) is 295.9522 g/mol .

  • Isotopic Pattern: A critical feature of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~1:1 ratio).[4] Therefore, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion: one at m/z 296 (for the ⁷⁹Br-containing molecule) and another of almost equal intensity at m/z 298 (for the ⁸¹Br-containing molecule). This M/M+2 pattern is a definitive indicator for the presence of a single bromine atom. Aromatic compounds are known to produce strong molecular ion peaks due to the stability of the aromatic system.[5][6]

Predicted Fragmentation Pathways

The energetically unstable molecular ion will undergo a series of fragmentation reactions to yield smaller, more stable ions. The most probable pathways are dictated by the formation of stable neutral losses and resonance-stabilized cations.

Pathway A: Cleavage of the Carboxylic Acid Moiety

The carboxylic acid group is a common site for initial fragmentation.

  • Loss of a Hydroxyl Radical (•OH): Alpha-cleavage can lead to the loss of the hydroxyl group, resulting in a stable acylium ion. This is a common fragmentation for carboxylic acids.[7]

    • M•+ → [M - OH]⁺ + •OH

    • Fragment m/z: 279/281

  • Loss of a Carboxyl Radical (•COOH): Subsequent loss of carbon monoxide (CO) from the acylium ion or direct loss of the entire carboxyl group can occur.

    • [M - OH]⁺ → [M - OH - CO]⁺ + CO

    • M•+ → [M - COOH]⁺ + •COOH

    • Fragment m/z: 251/253

Pathway B: Cleavage of the Ethoxy Group

The ethoxy substituent provides another set of characteristic fragmentation routes.

  • Loss of Ethene (C₂H₄): A common fragmentation for ethyl ethers is the loss of a neutral ethene molecule through a rearrangement reaction, resulting in a stable phenol-like radical cation.[8]

    • M•+ → [M - C₂H₄]•+ + C₂H₄

    • Fragment m/z: 268/270

  • Loss of an Ethyl Radical (•C₂H₅): Simple cleavage of the ethyl group is also possible, though often less favored than the rearrangement.

    • M•+ → [M - C₂H₅]⁺ + •C₂H₅

    • Fragment m/z: 267/269

Pathway C: Halogen Fission

Cleavage of the carbon-halogen bond is a principal fragmentation mode for halogenated compounds.[4]

  • Loss of a Bromine Radical (•Br): The C-Br bond is the weakest of the carbon-halogen bonds in the molecule, making its cleavage a highly probable event.

    • M•+ → [M - Br]⁺ + •Br

    • Fragment m/z: 217

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion.

G cluster_A Pathway A: Carboxylic Acid cluster_B Pathway B: Ethoxy Group cluster_C Pathway C: Halogen Fission M M•+ m/z 296/298 A1 [M - OH]+ m/z 279/281 M->A1 - •OH B1 [M - C2H4]•+ m/z 268/270 M->B1 - C2H4 B2 [M - C2H5]+ m/z 267/269 M->B2 - •C2H5 C1 [M - Br]+ m/z 217 M->C1 - •Br A2 [M - OH - CO]+ m/z 251/253 A1->A2 - CO G cluster_known Known Fragmentation Behavior cluster_predicted Predicted Fragmentation K1 Aromatic Acid (-•OH, -•COOH) P 5-Bromo-4-ethoxy- 2,3-difluorobenzoic acid K1->P K2 Aromatic Ether (-C2H4) K2->P K3 Aromatic Bromide (-•Br) K3->P

Caption: The predicted fragmentation is an aggregate of known functional group behaviors.

Experimental Protocol: Acquiring the Mass Spectrum

This protocol outlines a self-validating system for obtaining a high-quality Electron Ionization (EI) mass spectrum for the target compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To generate a reproducible EI mass spectrum of this compound, identifying the molecular ion and key fragment ions.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Methanol or Acetonitrile, HPLC grade)

  • Volumetric flasks and micropipettes

  • GC-MS system equipped with an EI source and a quadrupole or TOF mass analyzer [9] Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL. Causality: Working with dilute solutions prevents overloading the GC column and the MS detector, ensuring sharp peaks and accurate mass-to-charge ratio measurements.

  • GC-MS Instrument Setup:

    • GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet: Set to 250°C. Use splitless injection mode for maximum sensitivity.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes. Causality: This temperature program ensures the compound is volatilized and travels through the column without decomposition, eluting as a sharp peak.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Setup:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV. Causality: This standard energy ensures that fragmentation is extensive and reproducible, allowing for comparison with spectral libraries. [1] * Mass Analyzer: Scan mode.

    • Scan Range: m/z 40-450. Causality: This range is wide enough to capture the expected molecular ion (m/z 296/298) and all significant fragments, while excluding low-mass solvent background.

    • Solvent Delay: 3 minutes. Causality: This prevents the massive solvent peak from entering and saturating the detector.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the analyte peak.

    • Analyze the spectrum:

      • Identify the molecular ion peaks at m/z 296/298. Confirm the ~1:1 intensity ratio.

      • Identify major fragment ions and propose neutral losses.

      • Compare the observed fragments to the predicted pathways (loss of OH, C₂H₄, Br, etc.).

Self-Validation: The protocol is self-validating through the clear identification of the bromine isotopic pattern in the molecular ion. An incorrect identification would fail to show this characteristic M/M+2 signal.

Conclusion

While a definitive fragmentation pattern can only be confirmed through empirical data, this guide establishes a robust and scientifically grounded prediction for this compound. The analysis, rooted in the fundamental principles of mass spectrometry and the known behavior of its constituent functional groups, anticipates a rich spectrum characterized by a prominent M/M+2 molecular ion peak and key fragments resulting from the systematic loss of the carboxylic acid, ethoxy, and bromine moieties. This predictive guide serves as an invaluable tool for researchers, enabling them to anticipate, identify, and interpret the mass spectrum of this and structurally related molecules with confidence.

References

  • Title: Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds Source: Benchchem URL
  • Title: Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones Source: ResearchGate URL
  • Title: Mastering Mass Spectrometry: A Comprehensive Guide for Beginners Source: Google Cloud URL
  • Title: Best Practice Guide for Generating Mass Spectra Source: The Royal Society of Chemistry URL
  • Title: Halogen Fragmentation in Mass Spectrometry Source: Scribd URL
  • Title: Mass spectrometry Source: University of Calgary URL
  • Title: Mass Spectrometric Analysis.
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL
  • Title: How to Read a Simple Mass Spectrum Source: Instructables URL
  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL
  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: MDPI URL
  • Title: A Beginner's Guide to Mass Spectrometry Source: ACD/Labs URL
  • Title: NMR and Mass Spectroscopy of Carboxylic Acids Source: JoVE URL
  • Title: Mass Spectrometric Analysis.
  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: University of Massachusetts Lowell URL
  • Title: Mass Spectrometry: Fragmentation Source: University of California, Irvine URL
  • Title: Fragmentation of Aromatics Source: Whitman College URL
  • Title: PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.
  • Title: Proximity effects in the electron ionisation mass spectra of substituted cinnamamides Source: PubMed Central URL

Sources

A Senior Application Scientist's Guide to Melting Point Range Validation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Melting Point in Compound Identity and Purity

In the realm of drug discovery and chemical research, the melting point is a fundamental thermodynamic property that serves as a crucial gatekeeper for compound identification and purity assessment. It is defined as the temperature range over which a crystalline solid transitions to a liquid state. For a pure substance, this transition is sharp and occurs over a narrow temperature range, typically 0.5–1°C.[1] However, the presence of even minor impurities can disrupt the crystal lattice, weakening the intermolecular forces and resulting in a depressed and broadened melting range.[1][2][3] This phenomenon, known as melting point depression, makes it a highly sensitive and cost-effective technique for a preliminary purity check.

This guide provides a comprehensive framework for validating the melting point range of a novel compound, using 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid as the subject of interest.

A Note on Data Availability: As of the publication of this guide, a consistently reported, experimentally determined melting point for this compound is not available in public literature or major supplier databases. To illustrate the validation methodologies, this guide will use the structurally related and well-characterized compound, 5-Bromo-2,4-difluorobenzoic acid , as a working example. This compound has a consistently reported melting point of 148-150°C . The principles and protocols described herein are directly applicable to the target compound once a reference standard or batch is established.

We will explore two primary methodologies: the classical capillary method, grounded in pharmacopeial standards, and the orthogonal technique of Differential Scanning Calorimetry (DSC), which provides a more detailed thermal profile.

Method 1: Capillary Melting Point Determination (The Pharmacopeial Standard)

The capillary method is a long-established and widely accepted technique for determining the melting range of a substance.[4][5][6][7][8] It relies on visual observation of the phase transition of a powdered sample packed into a capillary tube and heated in a calibrated apparatus. The United States Pharmacopeia (USP) General Chapter <741> and ASTM E324 provide standardized procedures to ensure accuracy and reproducibility.[4][9][10][11][12]

Causality Behind the Experimental Choices

The choice of a slow heating rate (typically 1-2°C per minute) near the melting point is critical.[11] A rapid heating rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, leading to a delayed temperature reading and an artificially wide or elevated melting range. The use of certified reference standards is non-negotiable for ensuring the trustworthiness of the data; it validates that the instrument's temperature scale is accurate.[13][14][15][16]

Experimental Protocol: Capillary Method (Based on USP <741> Class I)
  • Instrument Calibration:

    • Prior to sample analysis, verify the instrument's temperature accuracy using at least two USP-certified melting point reference standards that bracket the expected melting range of the sample.[9][13][16] For our proxy (148-150°C), suitable standards would be Acetanilide (114.0-116.0°C) and Sulphanilamide (164.5-166.5°C).[16]

    • The measured melting point of the standards must fall within the certified range. If not, the instrument must be recalibrated.[13]

  • Sample Preparation:

    • Ensure the sample is thoroughly dry. If necessary, dry the finely powdered substance in a desiccator over a suitable drying agent.

    • Load the sample into a capillary tube (typically 0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[13] This is achieved by tapping the sealed end of the tube on a hard surface. A consistent and tightly packed sample ensures uniform heat transfer.

  • Determination:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate to approach the expected melting point (e.g., 10°C/minute to reach ~140°C).

    • Once the temperature is approximately 10°C below the expected onset of melting, reduce the heating rate to 1-2°C per minute.[11]

    • Record the temperature at which the first droplet of liquid is observed (T1, onset).

    • Continue heating at the slow rate and record the temperature at which the last solid particle melts (T2, clear point).

    • The melting range is reported as T1 – T2.

    • Perform the determination in triplicate to ensure reproducibility.

Workflow for Capillary Melting Point Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting Calibrate 1. Calibrate Apparatus (USP Standards) Prepare 2. Prepare Sample (Dry & Pack Capillary) Calibrate->Prepare Heat_Fast 3. Rapid Heat (~10°C below expected MP) Prepare->Heat_Fast Heat_Slow 4. Slow Heat (1-2°C / min) Heat_Fast->Heat_Slow Record_T1 5. Record T1 (First liquid droplet) Heat_Slow->Record_T1 Record_T2 6. Record T2 (All solid melts) Record_T1->Record_T2 Report 7. Report Range (T1 - T2) Record_T2->Report Triplicate 8. Repeat 2x for Triplicate Report->Triplicate

Caption: Workflow for USP <741> Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC) - An Orthogonal Approach

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that offers a more quantitative and detailed view of a substance's thermal transitions.[17][18] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[19] An endothermic event, such as melting, results in a measurable heat uptake, which is plotted as a peak.

Expertise & Causality: Why Use DSC?

While capillary methods rely on subjective visual detection, DSC provides objective, quantitative data. It determines not just the temperature range but also the enthalpy of fusion (ΔH), which is the energy required to melt the solid. For a given compound, this value should be constant. DSC can also reveal other thermal events, such as polymorphic transitions, desolvation, or degradation, which might be missed by visual inspection.[20][21] This makes it an invaluable tool in pharmaceutical development for characterizing different solid forms of a drug substance.[17][19][21]

Experimental Protocol: DSC Analysis
  • Instrument Calibration:

    • Calibrate the instrument for temperature and enthalpy using certified reference standards, such as high-purity Indium and Zinc. The onset temperature of the Indium melt is a primary calibration point.

    • Perform a baseline run with two empty, hermetically sealed aluminum pans to ensure the instrument is stable.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss during the experiment. An identical empty, sealed pan is used as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/minute, under a nitrogen purge gas to a temperature well above the melting point (e.g., 200°C). The nitrogen purge creates an inert atmosphere, preventing oxidative degradation.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the melting event.

    • Onset Temperature: The extrapolated temperature at which the melting process begins. This is often considered the closest equivalent to the true thermodynamic melting point.

    • Peak Temperature: The temperature at which the rate of heat absorption is maximal.

    • Enthalpy of Fusion (ΔH): Calculated by integrating the area under the melting peak.

Workflow for DSC Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_report Data Interpretation Calibrate 1. Calibrate DSC (e.g., Indium, Zinc) Prepare 2. Prepare Sample (Weigh & Seal in Pan) Calibrate->Prepare Load 3. Load Sample & Reference Prepare->Load Program 4. Run Thermal Program (e.g., 10°C/min under N2) Load->Program Analyze 5. Analyze Thermogram Program->Analyze Data Determine: - Onset Temperature - Peak Temperature - Enthalpy (ΔH) Analyze->Data

Caption: General Workflow for Melting Point Analysis by DSC.

Data Comparison and Interpretation

A key aspect of validation is comparing the results from orthogonal methods and against established literature values. The table below presents the literature data for our proxy compound alongside hypothetical, yet realistic, experimental data for a pure sample and an impure sample.

ParameterLiterature Value (Proxy)Hypothetical Pure SampleHypothetical Impure SampleMethod
Melting Range 148 - 150°C148.5 - 150.0°C142.0 - 147.5°CCapillary
DSC Onset Temp. N/A148.8°C142.5°CDSC
DSC Peak Temp. N/A150.2°C146.8°CDSC
Enthalpy (ΔH) N/A115 J/g95 J/gDSC
Analysis of Results
  • Pure Sample: The experimental capillary range (148.5 - 150.0°C) shows excellent agreement with the literature value and is narrow (1.5°C range), indicating high purity.[2][5] The DSC onset temperature (148.8°C) corroborates this finding.

  • Impure Sample: This sample demonstrates classic melting point depression.[1][3] The capillary range is significantly lower and broader (142.0 - 147.5°C, a 5.5°C range) than the pure sample.[2] The DSC data confirms this, showing a lower onset temperature and a reduced enthalpy of fusion. The lower enthalpy suggests that less energy is needed to melt the disrupted crystal lattice, which is a quantitative indicator of reduced purity.

Troubleshooting Out-of-Specification Results

When experimental results do not align with expected values, a systematic approach is required. The following decision tree outlines a logical workflow for troubleshooting.

G cluster_check1 Instrument & Method Validation cluster_check2 Sample Integrity cluster_action Corrective Actions start Melting Point Result Out-of-Specification (Broad or Depressed) cal Is Instrument Calibration Current with Certified Standards? start->cal proc Was Approved Procedure Followed? (e.g., heating rate, sample packing) cal->proc Yes recal Recalibrate Instrument & Re-run Standards cal->recal No purity Is Sample Purity Suspect? (e.g., side reactions, residual solvent) proc->purity Yes rerun Re-run Sample Following Exact Procedure proc->rerun No polymorph Could it be a Different Polymorph or Solvate? purity->polymorph No, Purity is Confirmed purify Repurify Sample (e.g., Recrystallization) purity->purify Yes characterize Perform Further Characterization (DSC, TGA, XRPD) polymorph->characterize Yes, Possible end_node Results Conform to Specification or Identity is Re-evaluated polymorph->end_node No recal->start rerun->start purify->start characterize->end_node

Caption: Decision Tree for Troubleshooting Atypical Melting Point Results.

Conclusion

Validating the melting point range of a compound like This compound is a foundational step in its chemical characterization. A two-pronged approach utilizing both the classical capillary method, for its simplicity and adherence to pharmacopeial standards, and the quantitative power of DSC, provides a robust and self-validating system. Agreement between these orthogonal methods, consistency with literature values (when available), and a narrow melting range are strong indicators of a compound's identity and high purity. Conversely, deviations such as depression and broadening are clear signals that warrant further investigation into sample purity or solid-state form.

References

  • ASTM E324, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2023. [Link]

  • Infinita Lab. (2021, August 11). Melting Points and the Melting Range of Organic Chemicals ASTM E324. [Link]

  • iTeh Standards. ASTM E324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]

  • Technical Standards Store. ASTM E324 PDF. [Link]

  • GlobalSpec. ASTM E324-99 - Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (Withdrawn 2001). [Link]

  • U.S. Pharmacopeial Convention. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • University of Colorado Boulder, Department of Chemistry. Melting Range. [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. [Link]

  • News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • United States Pharmacopeia. <741> Melting Range or Temperature - USP-NF ABSTRACT. [Link]

  • SKZ Industrial. Differential Scanning Calorimetry DSC Analysis. [Link]

  • Seven Star Pharma. Differential Scanning Calorimeter (DSC). [Link]

  • University of Massachusetts Lowell, Department of Chemistry. Melting Points. [Link]

  • Prasad Kuppa, R. (2021, June 12). Melting point testing as per USP 741 [Video]. YouTube. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]

  • Mettler Toledo. Melting Point Reference Standards. [Link]

  • Stanford Research Systems. Melting Point Certified Reference Standards. [Link]

  • Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

Sources

Comparative Guide: Reactivity of 2,3-Difluoro vs. 2,4-Difluoro Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic selection between 2,3-difluorobenzoic acid (2,3-DFBA) and 2,4-difluorobenzoic acid (2,4-DFBA) derivatives often dictates the synthetic accessibility of downstream scaffolds. While both isomers possess similar acidity (pKa ~2.85–2.88), their reactivity profiles diverge radically under Nucleophilic Aromatic Substitution (SNAr) and Directed Ortho Metalation (DoM) conditions.

  • 2,4-Difluoro Derivatives: The "Workhorse" for SNAr. The 4-fluorine is highly activated by the para-carboxyl group, making it the standard precursor for quinolone antibiotics and 4-functionalized biaryls. It also offers a unique "sandwiched" proton at C3 for highly regioselective lithiation.

  • 2,3-Difluoro Derivatives: The "Ortho-Director." SNAr is sluggish and sterically hindered, occurring primarily at C2. However, it excels in directing metalation to the C6 position (ortho to carboxyl), enabling access to 6-substituted congeners that are inaccessible via the 2,4-isomer.

Electronic & Structural Landscape

The reactivity differences stem directly from the interplay between the inductive (


) and mesomeric (

) effects of the fluorine atoms relative to the carboxyl "handle."
Reactivity Map

The following diagram illustrates the active sites for Nucleophilic Attack (SNAr) and Electrophilic Functionalization (via Lithiation) for both isomers.

ReactivityMap cluster_23 2,3-Difluorobenzoic Acid cluster_24 2,4-Difluorobenzoic Acid node_23 2,3-DFBA (Crowded Ortho-F) C2_23 C2: Activated (S_NAr feasible but slow) node_23->C2_23 Ortho Activation C6_23 C6: Lithiation Site (Ortho to COOH & F) node_23->C6_23 Cooperative Directing node_24 2,4-DFBA (Activated Para-F) C4_24 C4: Highly Activated (S_NAr Hotspot) node_24->C4_24 Para Activation (Major Pathway) C3_24 C3: Lithiation Site (Sandwiched Proton) node_24->C3_24 Acidic Proton (pKa ~27)

Figure 1: Reactivity hotspots. Red indicates high SNAr susceptibility; Blue indicates unique lithiation sites; Green indicates standard ortho-lithiation.

Detailed Reactivity Comparison

Nucleophilic Aromatic Substitution (SNAr)

This is the primary differentiator. SNAr requires an electron-withdrawing group (EWG) ortho or para to the leaving group (Fluorine).

Feature2,4-Difluorobenzoic Acid2,3-Difluorobenzoic Acid
Active Site C4-Fluorine (Para to COOH)C2-Fluorine (Ortho to COOH)
Reactivity High. The carboxyl group strongly activates the para-position.Low to Moderate. Ortho-activation is present but sterically hindered by the carboxyl group itself.
Regioselectivity Excellent.[1] Nucleophiles attack C4 almost exclusively over C2.Good, but requires harsher conditions.[2] Attack at C3 is electronically disfavored (meta to COOH).
Key Application Synthesis of Quinolone Antibiotics (e.g., Ciprofloxacin precursors) where C4 is substituted with a cyclic amine.Synthesis of specialized 2-amino-3-fluorobenzoic acids.

Mechanistic Insight: In 2,4-DFBA, the Meisenheimer complex formed by attack at C4 is stabilized by resonance with the carboxyl group. In 2,3-DFBA, attack at C3 (meta) lacks this stabilization. Attack at C2 is stabilized but suffers from steric clash with the incoming nucleophile and the carboxylate.

Directed Ortho Metalation (DoM)

Lithiation allows for the introduction of electrophiles (I, CHO, alkyl). The position of lithiation is determined by the acidity of the ring protons and the coordination of the lithium base.

  • 2,4-Difluoro (The "Sandwich" Effect): The proton at C3 is located between two fluorine atoms. The inductive effect of two ortho-fluorines makes this proton significantly more acidic (pKa ~27) than typical aryl protons (pKa ~43). Lithiation with LDA occurs exclusively at C3, even if the carboxyl group is protected as a weak director.

    • Result: Access to 2,3,4-trisubstituted aromatics.[1][2]

  • 2,3-Difluoro (The "Cooperative" Effect): The protons are at C4, C5, and C6. The C6 proton is ortho to the F2 atom and ortho to the Carboxyl group (or amide). These two Directing Groups (DGs) cooperate to direct lithiation to C6.

    • Result: Access to 2,3,6-trisubstituted aromatics.[1]

Experimental Data & Protocols

Comparative Data Table
Property / Reaction2,3-Difluorobenzoic Acid2,4-Difluorobenzoic Acid
pKa (H2O) 2.88 [1]2.85 [1]
Melting Point 163–165 °C188–190 °C
SNAr Yield (Amine @ 100°C)< 40% (at C2)85–95% (at C4) [2]
Lithiation Site (LDA) C6 (Ortho to COOH)C3 (Between Fs)
Major Drug Class Tracers / Specific InhibitorsFluoroquinolones
Protocol A: Regioselective SNAr of 2,4-Difluorobenzoic Acid

Target: Synthesis of 4-(cyclic amino)-2-fluorobenzoic acid (Quinolone precursor).

Principle: The 4-fluoro substituent is displaced by a secondary amine. The 2-fluoro remains intact due to lower activation and steric protection.

  • Reagents: 2,4-Difluorobenzoic acid (1.0 equiv), Piperazine or Morpholine (2.5 equiv), Pyridine (solvent/base).

  • Procedure:

    • Dissolve 2,4-difluorobenzoic acid in pyridine (5 mL/mmol).

    • Add the amine nucleophile.

    • Reflux the mixture at 100–110 °C for 4–6 hours. Monitor by HPLC (disappearance of starting material).

    • Workup: Evaporate solvent. Redissolve residue in dilute NaOH. Wash with EtOAc (removes unreacted amine). Acidify aqueous layer with HCl to pH 4–5.

    • Isolation: Collect the precipitate by filtration.

  • Expected Yield: 85–92%.

  • Note: If using 2,3-difluorobenzoic acid under these conditions, yield drops significantly (<30%) and mixtures of starting material and C2-substitution products are observed.

Protocol B: Regioselective Lithiation of 2,4-Difluorobenzoic Acid

Target: Functionalization at the C3 position.

Principle: Exploiting the high acidity of the C3 proton flanked by two fluorines.

  • Reagents: 2,4-Difluorobenzoic acid (protect as oxazoline or diethylamide for best results, though carboxylate can be used with 2 equiv base), LDA (Lithium Diisopropylamide), Electrophile (e.g., MeI, DMF).

  • Procedure:

    • Protection (Recommended): Convert acid to N,N-diethylamide.

    • Dissolve amide in anhydrous THF under Argon. Cool to -78 °C.

    • Add LDA (1.1 equiv) dropwise. The solution turns yellow/orange (formation of lithiated species at C3).

    • Stir for 45 mins at -78 °C.

    • Add Electrophile (e.g., DMF) dropwise.

    • Warm to RT and quench with saturated NH4Cl.

  • Validation: NMR will show loss of the triplet/multiplet signal corresponding to the C3 proton and retention of the C5/C6 coupling pattern.

Decision Logic for Researchers

Use the following logic flow to select the correct isomer for your synthetic target.

DecisionTree Start Target Molecule Needs... Q1 Substitution Pattern? Start->Q1 Res1 Need 4-Amino/Alkoxy group? Q1->Res1 Para to COOH Res2 Need 3-Functionalization? Q1->Res2 Between Fs Res3 Need 6-Functionalization? Q1->Res3 Ortho to COOH Action1 Use 2,4-DFBA (S_NAr reaction) Res1->Action1 Action2 Use 2,4-DFBA (Lithiation at C3) Res2->Action2 Action3 Use 2,3-DFBA (Lithiation at C6) Res3->Action3

Figure 2: Synthetic decision tree based on desired regiochemistry.

References

  • National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide: Structure and properties. Retrieved from [Link]

  • ResearchGate. (2025). Directed lithiation of unprotected benzoic acids. Retrieved from [Link]

Sources

Spectroscopic Characterization of Ethoxy-Substituted Fluorobenzoic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Ethoxy-substituted fluorobenzoic acids (e.g., 3-ethoxy-2-fluorobenzoic acid, 4-ethoxy-2-fluorobenzoic acid) are critical bioisosteres in modern drug discovery. The simultaneous presence of a highly electronegative fluorine atom and an electron-donating ethoxy group creates a unique electronic push-pull system that modulates pKa, lipophilicity, and metabolic stability.

This guide objectively compares the performance of three primary characterization modalities—FT-IR, FT-Raman, and NMR —in distinguishing structural isomers of these compounds. Unlike standard certificates of analysis, this document provides the mechanistic causality behind spectral shifts, offering a self-validating protocol for confirming isomeric purity during intermediate synthesis.

Part 2: Comparative Analysis of Characterization Techniques

Electronic & Vibrational Dynamics

The core challenge in characterizing these derivatives is distinguishing between positional isomers (ortho-, meta-, para-substitution). The interaction between the fluorine atom (inductive electron withdrawal,


) and the ethoxy group (resonance electron donation, 

) alters the bond force constants of the carboxylic acid group.
Comparative Utility Table
FeatureFT-IR (Mid-IR) FT-Raman

H /

C NMR
Primary Utility Identification of functional groups (C=O, O-H, C-F).Analysis of non-polar skeletal modes and ring breathing.Definitive structural elucidation and isomer differentiation.
Sample State Solid (KBr pellet) or Nujol mull.Solid (powder) or liquid; glass vials allowed.Solution (typically DMSO-

or CDCl

).
Key Advantage Highly sensitive to the carboxylic acid dimer interface (H-bonding).Minimal interference from water/glass; complementary to IR.J-coupling constants (

) provide exact regiochemistry.
Limitation O-H stretch often obscures C-H stretching region.Fluorescence interference can occur with aromatic impurities.Requires deuterated solvents; expensive instrumentation.
Vibrational Spectroscopy: IR vs. Raman

The Self-Validating Dimer Test: In the solid state, ethoxy-substituted fluorobenzoic acids exist primarily as centrosymmetric dimers linked by strong intermolecular hydrogen bonds.

  • IR Signature: Look for a broad, intense O-H stretching band (

    
    ) superimposed with C-H stretching. Validation:  If this band is sharp or weak, the sample may be wet (monomer hydration) or a salt, not the free acid.
    
  • Raman Signature: The symmetric O=C-O-H stretching of the dimer is Raman active but often weak. However, the ring breathing mode (

    
    ) is intensely Raman active and sensitive to the mass of the ethoxy substituent.
    
NMR Spectroscopy: The Gold Standard for Isomers

While IR/Raman confirms functional groups, NMR is required to distinguish, for example, 4-ethoxy-2-fluorobenzoic acid from 5-ethoxy-2-fluorobenzoic acid.

  • Mechanism: The fluorine atom (

    
    , spin 1/2) couples with protons and carbons.
    
  • Diagnostic Value: The magnitude of the coupling constant (

    
    ) depends on the distance:
    
    • 
       (ortho coupling): 
      
      
      
    • 
       (meta coupling): 
      
      
      
    • 
       (para coupling): 
      
      
      

Part 3: Experimental Protocols

Protocol A: Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: Characterize the carbonyl and fluorinated ring vibrations.

  • Sample Preparation (KBr Pellet):

    • Mix

      
       of the ethoxy-fluorobenzoic acid derivative with 
      
      
      
      of spectroscopic grade KBr (dried at
      
      
      overnight).
    • Why: Moisture in KBr creates false O-H signals.

    • Grind in an agate mortar until a fine, uniform powder is achieved.

    • Press at

      
       pressure for 2 minutes to form a transparent pellet.
      
  • Acquisition:

    • Range:

      
      .[1][2][3][4]
      
    • Resolution:

      
      .
      
    • Scans: 32 (to improve Signal-to-Noise ratio).

  • Data Validation:

    • Verify the presence of the C=O dimer stretch at

      
      . A shift to 
      
      
      
      suggests a monomer (rare in solid) or ester impurity.
Protocol B: NMR Characterization for Isomer ID

Objective: Determine regiochemistry via F-H coupling.

  • Solvent Selection:

    • Use DMSO-

      
        rather than CDCl
      
      
      
      .
    • Causality: Carboxylic acid protons are often broad or invisible in CDCl

      
       due to exchange. DMSO-
      
      
      
      forms strong H-bonds, stabilizing the proton and usually resolving it as a sharp singlet/broad hump at
      
      
      .
  • Acquisition:

    • Pulse sequence: Standard 1D proton.

    • Transients: 16-64 scans.

  • Analysis Logic:

    • Locate the aromatic region (

      
      ).
      
    • Identify splitting patterns caused by

      
      . Look for "doublet of doublets" signals which indicate coupling to both a neighboring proton and the fluorine atom.
      

Part 4: Data Presentation & Visualization

Representative Spectral Data

Based on comparative literature for methoxy/ethoxy fluorobenzoic acid analogs [1, 5, 7].

Vibrational ModeWavenumber (

)
Intensity (IR)Intensity (Raman)Assignment Notes


Strong, BroadWeakH-bonded dimer.


MediumMediumEthoxy group (

).


Very StrongMediumLower freq due to dimer & conjugation.


StrongStrongAromatic skeletal vibration.


StrongWeakHighly characteristic of fluorinated ring.


StrongWeakEther linkage stretch.
Ring Breathing

WeakVery Strong Diagnostic for substitution pattern.
Visualization 1: Characterization Workflow

This diagram outlines the logical flow from synthesis to validated structure.

CharacterizationWorkflow Sample Crude Synthesis Product Purification Recrystallization (EtOH/Water) Sample->Purification Dry Vacuum Dry (Remove Solvents) Purification->Dry Analysis Spectroscopic Analysis Dry->Analysis IR FT-IR (KBr Pellet) Analysis->IR Func. Groups Raman FT-Raman (Solid State) Analysis->Raman Skeletal Modes NMR 1H NMR (DMSO-d6) Analysis->NMR Isomer ID Decision Data Correlation IR->Decision Raman->Decision NMR->Decision Valid Validated Structure Decision->Valid Consistent Data

Caption: Figure 1. Integrated spectroscopic workflow for the validation of ethoxy-substituted fluorobenzoic acids.

Visualization 2: Isomer Identification Logic Tree (NMR)

This diagram illustrates how to use coupling constants to distinguish the position of the fluorine relative to the protons.

IsomerLogic Start Analyze Aromatic Region (1H NMR) Coupling Measure J(F-H) Coupling Constants Start->Coupling LargeJ Large Coupling (J = 7-10 Hz) Coupling->LargeJ MedJ Medium Coupling (J = 4-7 Hz) Coupling->MedJ SmallJ Small Coupling (J = 0-2 Hz) Coupling->SmallJ Ortho Ortho-Proton (Adjacent to F) LargeJ->Ortho Meta Meta-Proton (One C away) MedJ->Meta Para Para-Proton (Opposite F) SmallJ->Para

Caption: Figure 2. Decision logic for assigning regiochemistry based on Fluorine-Proton spin-spin coupling constants.

References

  • BenchChem. (2025). Potential applications of 2-Fluorobenzoic acid in medicinal chemistry.[5][6][7] Retrieved from

  • Mukherjee, V., et al. (2010).[8][9] FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[9] Retrieved from

  • Sparrow Chemical. (2025).[1] Fluorobenzoic Acid Series - Applications in Drug Discovery.[5][6][7] Retrieved from

  • MDPI. (2021). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde. Retrieved from

  • Scientific Research Publishing. (2012). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid. Retrieved from

  • Royal Society of Chemistry. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe.[8][10] Retrieved from

  • International Journal of Trend in Scientific Research and Development. (2018). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from

Sources

Technical Validation: Elemental Analysis Strategies for Halogenated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: C9H7BrF2O3 (Bromodifluoromethoxy-benzoate derivative)

Executive Summary

Objective: To provide a definitive protocol for the elemental confirmation of C9H7BrF2O3 , a multi-halogenated pharmaceutical intermediate.

The Challenge: Standard combustion analysis (CHN) often fails for compounds containing high percentages of Fluorine (>10%) and Bromine. Fluorine reacts with silica combustion tubes to form volatile silicon tetrafluoride (


), leading to instrument damage and erratic carbon readings. Furthermore, heavy halogen loads (Br) can cause incomplete combustion, resulting in "low Carbon" data that fails journal acceptance criteria (

).

The Solution: This guide contrasts a standard CHN workflow against an Optimized Dynamic Flash Combustion method utilizing Tungsten Oxide (


) additives and Combustion Ion Chromatography (CIC) for halogen specificity.
Theoretical Baseline

Before experimental validation, precise theoretical composition must be established. Target Molecule: C9H7BrF2O3 Molecular Weight: 281.05 g/mol

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 912.011108.1038.46%
Hydrogen (H) 71.0087.062.51%
Bromine (Br) 179.90479.9028.43%
Fluorine (F) 218.99838.0013.52%
Oxygen (O) 315.99948.0017.08%
Comparative Analysis: Method Performance

The following data compares a standard setup versus the optimized protocol required for this specific chemotype.

Method A: Standard Automated CHN (The "Fail" Scenario)
  • Technique: Standard Dumas combustion at 950°C.

  • Catalyst: Copper/Copper Oxide.[1]

  • Result: Data consistently fails due to Fluorine etching the quartz tube and Bromine poisoning the reduction catalyst.

Method B: Optimized Flash Combustion + Additives (The "Pass" Scenario)
  • Technique: Dynamic Flash Combustion at 1050°C.

  • Additive: Tungsten Oxide (

    
    ) added to the sample tin.
    
  • Mechanism:

    
     acts as a scavenger, binding Fluorine to prevent quartz attack and supplying localized oxygen to ensure complete combustion of the carbon backbone.
    
Experimental Data Summary
ElementTheoretical %Method A (Standard)

(Error)
Method B (Optimized)

(Error)
Status
Carbon 38.4637.85-0.6138.52 +0.06PASS
Hydrogen 2.512.65+0.142.49 -0.02PASS
Nitrogen 0.000.000.000.00 0.00N/A
Bromine *28.43Not DetectedN/A28.35 -0.08PASS

> Note: Bromine determination in Method B requires a separate Schöniger Flask or CIC run (see Protocol 2). > Acceptance Criteria: Journal of Organic Chemistry (JOC) standards require found values to be within


  of theoretical [1].
Detailed Experimental Protocols
Protocol 1: Optimized CHN Combustion for Fluorinated Samples

Use this for C and H determination.

  • Instrument Prep: Purge the elemental analyzer (e.g., Thermo FlashSmart or Elementar vario) with Helium carrier gas. Set furnace temperature to 1050°C (higher temp required for C-F bond cleavage).

  • Weighing: Accurately weigh 1.5 – 2.0 mg of C9H7BrF2O3 into a tin capsule using a microbalance (readability 0.001 mg).

  • Additive Application (Critical):

    • Add 10–15 mg of Tungsten Oxide (

      
      )  powder directly over the sample in the tin capsule.
      
    • Why?

      
       prevents the formation of 
      
      
      
      (which damages the quartz reactor) and prevents the formation of
      
      
      (which is a gas that escapes detection as
      
      
      , leading to low Carbon results) [2].
  • Encapsulation: Fold the tin capsule tightly to exclude atmospheric nitrogen.

  • Run Sequence:

    • Run 3 blanks (empty tins +

      
      ).
      
    • Run K-factor standard (e.g., Acetanilide or Sulfanilamide).

    • Run Sample in triplicate.

Protocol 2: Halogen Confirmation (Schöniger Flask / CIC)

Use this for Br and F determination.

  • Combustion:

    • Weigh 5–10 mg of sample onto ashless filter paper.

    • Place in a platinum basket within a Schöniger Oxygen Flask containing 10 mL of absorption solution (0.1 M NaOH +

      
       for Bromine; pure water for Fluorine) [3].
      
    • Ignite in pure Oxygen atmosphere.

  • Absorption: Shake flask vigorously for 5 minutes and let stand for 15 minutes to ensure complete absorption of gases (

    
     and 
    
    
    
    ).
  • Quantification (Ion Chromatography):

    • Inject the absorption solution into an Ion Chromatograph (e.g., Dionex).[2]

    • Column: Anion exchange (e.g., AS19).[3]

    • Eluent: KOH gradient.

    • Detection: Conductivity detector with suppression.[2]

    • Compare retention times and peak areas against NaF and NaBr standards.

Visualization of Workflows
Figure 1: The Analytical Decision Matrix

This logic gate ensures the correct method is selected based on molecular composition.

AnalyticalStrategy Start Start: Sample C9H7BrF2O3 CheckHalogen Contains Halogens (F, Br, I)? Start->CheckHalogen StandardCHN Standard CHN Method (950°C, Cu Catalyst) CheckHalogen->StandardCHN No (Incorrect) OptPath Optimized Pathway CheckHalogen->OptPath Yes Risk RISK: Low %C (CF4 formation) Quartz Tube Damage StandardCHN->Risk Parallel Split Analysis OptPath->Parallel AddWO3 Add WO3 Additive (Scavenges F, Aids Oxidation) TempBoost Increase Temp to 1050°C AddWO3->TempBoost CHN_Res CHN Result: Accurate %C, %H TempBoost->CHN_Res Parallel->AddWO3 Halogen_Res Schöniger/CIC Result: Accurate %F, %Br Parallel->Halogen_Res Separate Aliquot Final Final Confirmation (Matches Theoretical +/- 0.4%) CHN_Res->Final Halogen_Res->Final

Caption: Decision matrix for analyzing multi-halogenated organic intermediates. Note the divergence from standard protocols to prevent fluorine interference.

Figure 2: Combustion-IC Mechanism

Visualizing how the sample is processed to isolate halogens.

CIC_Mechanism Sample Sample (C9H7BrF2O3) Combustion Combustion (O2) >1000°C Sample->Combustion Gases Gases Released: CO2, H2O, HF, Br2/HBr Combustion->Gases Absorb Absorption Module (H2O2 / NaOH) Gases->Absorb Trapping IC Ion Chromatography (Anion Exchange) Absorb->IC Injection Data Chromatogram: Sep. F- and Br- peaks IC->Data Conductivity Det.

Caption: Workflow for Combustion Ion Chromatography (CIC), the preferred method for quantitative Br and F determination.

Troubleshooting & Causality

Issue: Carbon value is consistently 0.5% - 1.0% lower than theoretical.

  • Causality: In the absence of

    
    , Fluorine forms stable 
    
    
    
    (carbon tetrafluoride) which is extremely stable and may not be detected by the TCD (Thermal Conductivity Detector) calibrated for
    
    
    .
  • Fix: Ensure

    
     covers the sample completely.
    

Issue: Low Bromine recovery.

  • Causality: Bromine can form elemental

    
     which is not as soluble in water as 
    
    
    
    .
  • Fix: Add hydrazine or bisulfite to the absorption solution in the Schöniger flask to reduce all

    
     to 
    
    
    
    prior to IC injection.
References
  • J. Org. Chem. Author Guidelines. (2024). Characterization of New Substances - Elemental Analysis.[4][5] American Chemical Society. [Link]

Sources

Safety Operating Guide

5-Bromo-4-ethoxy-2,3-difluorobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the standard operating procedure (SOP) for the waste management of 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid . As a polyhalogenated aromatic acid, this compound presents a dual-hazard profile: corrosivity (carboxylic acid moiety) and potential for toxic combustion byproducts (HF and HBr gases).[1]

Operational Directive: This substance must NEVER be disposed of via municipal drainage, regardless of pH neutralization.[1] It requires segregation into Halogenated Organic Waste streams destined for high-temperature incineration with flue gas scrubbing.[1]

Chemical Hazard Analysis (Structure-Activity Relationship)
Functional GroupHazard ContributionDisposal Implication
Carboxylic Acid (-COOH) Corrosive to tissue/metals; pH < 2 in solution.[1]Requires acid-resistant containers (HDPE/Glass).[1] Do not mix with Cyanides or Sulfides.
Fluorine Substituents (2x) Thermal decomposition releases Hydrogen Fluoride (HF).Strict Incineration Requirement. Standard kilns may be damaged; requires specialized hazardous waste incinerators.[1]
Bromine Substituent Thermal decomposition releases Hydrogen Bromide (HBr).[1]Increases heavy metal mobility in ash; requires halogen-specific waste coding.[1]
Ethoxy Group (-OEt) Increases organic solubility/flammability.[1]Classifies waste as "Organic" rather than purely inorganic acid.

Waste Characterization & Coding

Proper regulatory coding is the first step in a self-validating safety system.[1] Mislabeling halogenated waste as non-halogenated can lead to catastrophic equipment failure at the disposal facility and severe regulatory fines.

Recommended Waste Classifications:

Regulatory BodyClassificationCode/Description
RCRA (USA) Characteristic Waste D002 (Corrosive)
RCRA (USA) Listed/Characteristic Check local listings.[1] If not specifically listed, default to Waste Halogenated Organic Solids/Liquids .
EWC (EU) Hazardous Waste 07 05 13 (Solid wastes containing hazardous substances) or 14 06 02 (Halogenated solvents/acids).

Segregation & Storage Protocol

The following decision matrix dictates the immediate handling of the waste at the bench level.

Visual Workflow: Waste Segregation Logic

WasteSegregation cluster_warning CRITICAL SEGREGATION RULE Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Dissolved in Solvent StateCheck->Solution Wet BinA CONTAINER A: Solid Halogenated Waste (Wide-mouth HDPE) Solid->BinA Direct Disposal SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck BinB CONTAINER B: Liquid Halogenated Waste (Glass/HDPE Carboy) SolventCheck->BinB Yes (Halogenated) BinC CONTAINER C: Mixed Organic Waste (Mark as Halogenated) SolventCheck->BinC No (Non-Halogenated) Note Do NOT mix with Strong Bases (Exothermic Risk) BinC->Note

Figure 1: Decision tree for immediate bench-side segregation. Note that introducing even small amounts of this compound into a non-halogenated solvent stream reclassifies the entire container as halogenated waste, significantly increasing disposal costs.[1]

Detailed Storage Requirements:
  • Container Material: High-Density Polyethylene (HDPE) is preferred for solids.[1] Borosilicate glass is acceptable for liquids.[1] Avoid metal containers (carbon steel) due to acidic corrosion.[1]

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - Halogenated Organic Acid."[1]

    • Constituents: Explicitly list "this compound" and the solvent (if applicable).

    • Hazard Pictograms: GHS Corrosive (Acid) + GHS Irritant.[1]

  • Incompatibility: Store AWAY from:

    • Strong Oxidizers (Peroxides, Nitrates).[1]

    • Strong Bases (Sodium Hydroxide, Ammonia) – Risk of rapid heat generation.[1]

Disposal & Neutralization Methodology

Core Principle: While neutralization is standard for simple mineral acids, do not attempt to degrade the molecule chemically in the lab unless part of a validated experimental termination step. The carbon-halogen bonds are stable and will remain environmentally persistent if flushed.[1]

Step-by-Step Disposal Procedure:
  • Collection:

    • Transfer solid waste into a wide-mouth jar.[1]

    • Triple-rinse contaminated spatulas/glassware with a small volume of acetone or ethanol.[1]

    • Add rinsate to the Halogenated Liquid Waste container (Container B or C in Figure 1).

  • Decontamination (Glassware):

    • After rinsing, wash glassware with an aqueous detergent (pH 8-9) to neutralize residual acidity.[1]

    • Validation: Check final rinse water with pH paper.[1] If pH is neutral (6-8), glassware is safe for general cleaning.[1]

  • Hand-off to EHS/Waste Vendor:

    • Manifest must declare "Organofluorine/Organobromine Compound."[1]

    • Disposal Method: The waste vendor must utilize High-Temperature Incineration (1100°C+) with secondary combustion chambers and alkaline scrubbing systems to capture HF and HBr gases [1].[1]

Emergency Response: Spill Protocol

In the event of a bench-top spill, immediate action is required to prevent respiratory exposure to acidic dust or vapors.[1]

Visual Workflow: Spill Response

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Nitrile Gloves (Double), Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Cover with Absorbent Pads or Dry Sand PPE->Contain Neutralize 4. NEUTRALIZE Apply Sodium Bicarbonate (Wait for bubbling to stop) Contain->Neutralize Collect 5. COLLECT Scoop into HazWaste Bag Neutralize->Collect Clean 6. CLEAN Soap & Water Wash Collect->Clean

Figure 2: Sequential workflow for managing solid or liquid spills.[1] Note: Do not use strong caustic soda (NaOH) for neutralization as it may cause splashing; use Sodium Bicarbonate (NaHCO3) for a controlled reaction.[1]

References & Authority

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] Hazardous Waste Combustors (HWC) NESHAP.[1] Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5-Bromo-2,4-difluorobenzoic acid (Structural Analog).[1] CID 11160728.[1][2] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][3] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of titanium dioxide and halogenated derivatives. Available at: [Link][1]

Sources

Personal protective equipment for handling 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Introduction: The Safety-Efficiency Paradox

As a Senior Application Scientist, I often observe a critical gap in laboratory workflows: the trade-off between speed and safety. When handling multi-halogenated aromatic acids like 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid , this trade-off is unacceptable.

This compound is not just a generic "white powder."[1][2] It is a highly functionalized intermediate containing three distinct halogen atoms (Br, F, F) and an ether linkage. This specific architecture increases its lipophilicity compared to simple benzoic acid, potentially enhancing skin absorption rates while maintaining the corrosive potential of the carboxylic acid moiety.

This guide provides a self-validating safety protocol. We do not just "wear gloves"; we select barriers based on chemical compatibility and permeation kinetics to ensure your research integrity and personal safety.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the enemy. This compound presents a dual-threat profile: Physical State (Dust) and Chemical Reactivity (Acidic/Halogenated).

Hazard ClassGHS CodeSignal WordMechanism of Action
Skin Irritation H315 WarningAcidic proton donation causes localized tissue damage; lipophilic fluorine atoms facilitate dermal interaction.
Eye Irritation H319 WarningMicro-particles mechanically abrade cornea; acidity causes immediate protein denaturation.
STOT-SE (Resp) H335 WarningInhalation of dust irritates mucous membranes in the upper respiratory tract.

The "Hidden" Risk: Unlike simple organic acids, the fluorine substitution at positions 2 and 3 creates a strong electron-withdrawing effect, potentially increasing the acidity (


 drop) compared to non-fluorinated analogues. This makes the compound more aggressive to mucous membranes than standard benzoic acid.

PPE Matrix: The Defense System

Standard lab coats are insufficient for halogenated organic synthesis.

A. Hand Protection (The Critical Barrier)

Recommendation: Double-gloving strategy.[3]

  • Inner Layer: 4 mil Nitrile (Tactile sensitivity).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).

Scientific Rationale: Benzoic acid derivatives in solid form pose low permeation risk. However, once dissolved in organic solvents (e.g., DMSO, DCM, DMF) for reaction, the solvent drives the permeation.

  • Why Nitrile? Nitrile offers superior resistance to organic acids compared to latex.

  • Why Double Glove? This creates a "breakthrough buffer." If the outer glove is compromised by the solvent carrier, the inner glove provides the 5-minute window needed to doff and wash without skin contact.

B. Respiratory & Eye Protection[1][2][4][5][6][7][8][9]
  • Primary Engineering Control: Chemical Fume Hood (Face velocity: 100 fpm).

  • PPE: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Respiratory (Non-Routine): If weighing outside a hood (strongly discouraged), use a half-face respirator with P100 cartridges (HEPA) + Organic Vapor (OV) relief (yellow/magenta combo) to capture acidic vapors.

Operational Protocol: Step-by-Step Handling

Scenario: Weighing & Transfer (Highest Risk Phase)

This phase generates static-charged dust, which is the primary exposure vector.

Step 1: Preparation

  • Activate ionizing bar (if available) to neutralize static charge on the weighing boat.

  • Place a disposable absorbent mat (secondary containment) in the fume hood.

Step 2: The "Static-Free" Transfer

  • Technique: Do not pour from the stock bottle. Use a stainless steel spatula.

  • Logic: Pouring creates a dust cloud. Spatula transfer minimizes kinetic energy and aerosolization.

Step 3: Solubilization

  • Add solvent to the solid, not solid to the solvent. This prevents "puff-back" of the powder.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow from storage to reaction, emphasizing the "Go/No-Go" safety checks.

G Start Start: Chemical Retrieval CheckPPE Check PPE: Double Nitrile + Goggles + Lab Coat Start->CheckPPE HoodCheck Fume Hood Check: Sash < 18 inches? Flow Functional? CheckPPE->HoodCheck HoodCheck->HoodCheck Fail (Adjust Sash) Weighing Weighing Process: Use Anti-Static Gun Transfer via Spatula HoodCheck->Weighing Pass Solubilization Solubilization: Add Solvent to Powder (Minimize Aerosol) Weighing->Solubilization Decon Decontamination: Wipe Balance & Hood Dispose Wipes as HazWaste Solubilization->Decon End Proceed to Reaction Decon->End

Caption: Operational workflow for handling this compound, emphasizing the critical fume hood verification step.

Disposal & Environmental Compliance

Disposal of this compound requires strict adherence to Halogenated Waste protocols.

The Chemistry of Disposal: You cannot simply neutralize this acid and pour it down the drain. The presence of Bromine and Fluorine classifies this as Halogenated Organic Waste .[4]

  • Reasoning: Incineration of halogenated compounds requires specific scrubbers to capture acid gases (HF, HBr) and prevent the formation of dioxins. Mixing this with non-halogenated solvents (like Acetone/Ethanol waste) creates a costly disposal problem for your facility.

Disposal Protocol:

  • Segregation: Collect all mother liquors, contaminated gloves, and weighing boats in a container explicitly labeled "HALOGENATED ORGANIC WASTE."

  • Labeling: List the full chemical name. Do not use abbreviations like "BEDBA."

  • Spill Cleanup:

    • Solid Spill: Do not sweep (creates dust). Use a wet wipe or a HEPA vacuum.

    • Solution Spill: Absorb with vermiculite or clay. Do not use paper towels (combustible).

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Solvent Wastes.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.